molecular formula C10H9IN2O2 B2516119 1-Methyl-5-nitroquinolin-1-ium iodide CAS No. 71636-07-2

1-Methyl-5-nitroquinolin-1-ium iodide

Cat. No.: B2516119
CAS No.: 71636-07-2
M. Wt: 316.098
InChI Key: CZWVDQJRKFSOAG-UHFFFAOYSA-M
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Description

1-Methyl-5-nitroquinolin-1-ium iodide is an organic salt with the CAS Number 71636-07-2 and a molecular weight of 316.10 g/mol. Its molecular formula is C10H9IN2O2 . This compound is part of the quinolinium family, which are nitrogen-containing heterocycles known for their diverse applications in chemical research and development. Quinolinium derivatives are frequently investigated as key intermediates in the synthesis of more complex molecules and are of significant interest in medicinal chemistry for their potential biological activities. Research into similar nitro-aromatic systems highlights their relevance in exploring new therapeutic agents, particularly in areas such as the development of enzyme inhibitors . The structure of such compounds often allows for interactions with biological targets, making them valuable tools for probing biochemical pathways. This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-nitroquinolin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N2O2.HI/c1-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14;/h2-7H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWVDQJRKFSOAG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure Elucidation of 1-Methyl-5-nitroquinolin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical manual for the structural elucidation of 1-Methyl-5-nitroquinolin-1-ium iodide .[1] It is designed for researchers requiring rigorous validation of quaternary ammonium salts derived from nitro-heterocycles.[1]

Executive Summary & Mechanistic Context

Compound Identity: this compound Formula:


Core Challenge:  Distinguishing the target regioisomer (5-nitro) from potential impurities (8-nitro or 6-nitro isomers) and confirming the site of methylation (N-alkylation vs. C-alkylation).

The elucidation process must account for the electronic perturbations introduced by two dominant factors:

  • The Quaternary Nitrogen (

    
    ):  A strong electron-withdrawing center that significantly deshields the entire aromatic system, particularly positions 2 and 4.
    
  • The Nitro Group (

    
    ) at Position 5:  exerts a strong mesomeric withdrawing effect and a specific "peri-effect" on the proton at position 4.[1]
    
Synthetic Genesis: The First Step of Verification

Understanding the synthesis provides the first layer of structural evidence. The formation follows an


 mechanism where the lone pair of the quinoline nitrogen attacks the electrophilic methyl iodide.

Critical Insight: The reaction rate is a diagnostic tool.[1]

  • 5-Nitroquinoline: Methylates readily.[1] The nitro group is distant enough from the nitrogen lone pair to cause minimal steric hindrance.

  • 8-Nitroquinoline: Methylates extremely slowly or not at all due to the steric blockade of the nitrogen lone pair by the peri-nitro group. Successful high-yield synthesis is strong presumptive evidence against the 8-nitro isomer. [1]

SynthesisMechanism SM 5-Nitroquinoline (Nucleophile) TS Transition State (SN2 Attack) SM->TS Acetone/Reflux Reagent Methyl Iodide (Electrophile) Reagent->TS Product This compound (Salt Precipitate) TS->Product Precipitation

Figure 1: Mechanistic pathway for the quaternization of 5-nitroquinoline.

Primary Spectroscopic Characterization

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the preferred method for quaternary salts as it allows the detection of the intact cation without thermal decomposition.

  • Mode: Positive Ion Mode (

    
    )
    
  • Target Ion (

    
    ): 
    
    
    
    (Calculated for
    
    
    )
  • Validation: Absence of the

    
     peak typically seen for protonated bases.[1] The peak must persist regardless of pH, confirming a permanent positive charge.
    
Infrared Spectroscopy (FT-IR)

IR confirms the functional group integrity post-methylation.[1]

Functional GroupFrequency (

)
Diagnostic Value

(Asymmetric)
1520 – 1540Confirms Nitro group retention.[1]

(Symmetric)
1340 – 1360Paired with asymmetric stretch.[1]

(Quaternary)
1620 – 1640Shifted to higher freq.[1] vs neutral quinoline.[1]

(Aromatic)
3000 – 3100Standard aromatic stretches.[1]

Advanced NMR Structure Elucidation

This is the core of the verification. The spectrum will differ drastically from the neutral starting material due to the positive charge.

Solvent Choice: DMSO-


 is mandatory.[1] The salt is likely insoluble in 

.[1]
Expected NMR Chemical Shifts & Assignment Logic
ProtonApprox.

(ppm)
MultiplicityCoupling (

)
Structural Logic (Causality)
N-

4.60 – 4.90 Singlet (3H)-Diagnostic: Confirms N-methylation.[1]
H-2 9.30 – 9.60 Doublet (1H)~6.0 HzMost deshielded due to adjacency to

.[1]
H-4 9.00 – 9.20 Doublet (1H)~8.5 HzDeshielded by

(para) AND Nitro (peri).[1]
H-3 8.10 – 8.30 DD (1H)~6.0, 8.5 HzShielded relative to H2/H4 (beta to

).[1]
H-6 8.60 – 8.80 Doublet (1H)~8.0 HzOrtho to

group (deshielded).[1]
H-8 8.40 – 8.60 Doublet (1H)~8.5 HzPeri to

lone pair space.[1]
H-7 8.00 – 8.20 Triplet/DD~8.0 HzMeta to

and

.
2D NMR Connectivity Logic (The Proof)

To prove the structure is 1-methyl-5-nitro and not an isomer, you must establish the spatial and electronic connectivity.

  • NOESY (Nuclear Overhauser Effect):

    • Crucial Test: Irradiate the N-Methyl singlet (~4.7 ppm).

    • Expected Response: Strong NOE enhancement of H-2 and H-8 .

    • Interpretation: If you see NOE to H-8, the 8-position is protonated.[1] This proves the compound is NOT 8-nitroquinolinium (where position 8 would be substituted).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • N-Me Protons

      
      C-2  and C-8a  (Bridgehead).[1]
      
    • H-6

      
      C-5  (bearing 
      
      
      
      ) and C-8 .[1]
    • H-4

      
      C-5  (bearing 
      
      
      
      ) and C-2 .[1]

NMR_Logic Sample Unknown Salt Sample H1_NMR 1H NMR Spectrum Sample->H1_NMR Result_H1 Identify N-Me Singlet (~4.7 ppm) H1_NMR->Result_H1 NOESY NOESY Experiment Result_NOESY Correlation: N-Me <-> H8 NOESY->Result_NOESY HMBC HMBC Experiment Result_HMBC Correlation: N-Me -> C2/C8a HMBC->Result_HMBC Result_H1->NOESY Result_H1->HMBC Conclusion CONFIRMED: 1-Methyl-5-nitroquinolin-1-ium Result_NOESY->Conclusion Proves H8 exists (Not 8-Nitro) Result_HMBC->Conclusion Proves N-Methylation

Figure 2: Logical workflow for NMR structural validation.

Crystallography & Physical Properties

While solution-state NMR is definitive for connectivity, X-Ray Diffraction (XRD) provides the ultimate proof of the salt structure and ion pairing.

  • Crystal Habit: Likely yellow/orange needles or prisms (typical for nitro-quinolinium salts).[1]

  • Counter-ion Location: The iodide ion (

    
    ) will typically sit in a pocket maximizing electrostatic attraction to the positive nitrogen and hydrogen bonding with the most acidic protons (H-2).
    
  • Packing: Expect

    
     stacking between the electron-deficient quinolinium rings.
    

Experimental Protocols

Protocol A: Synthesis (for Reference Standard)

This protocol ensures you are analyzing the correct target.

  • Reagents: Dissolve 5-nitroquinoline (1.0 eq) in anhydrous acetone (0.5 M concentration).

  • Alkylation: Add Methyl Iodide (MeI) (2.5 eq). Caution: MeI is a carcinogen.[1] Use a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. The solution should darken, and a precipitate will form.
    
  • Isolation: Cool to room temperature. Filter the precipitate.[1]

  • Purification: Wash the solid with cold diethyl ether to remove unreacted starting material.[1] Recrystallize from Ethanol/Methanol if necessary.[1]

Protocol B: NMR Preparation (Self-Validating)
  • Solvent: Use DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[1][2] Do not use 
    
    
    
    (solubility issues will yield poor S/N ratio).[1]
  • Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent.

  • Acquisition:

    • Run standard 1H (16 scans).[1]

    • Self-Check: If the water peak in DMSO is shifted significantly or broad, the salt may be hygroscopic. Dry the sample under vacuum and re-run.[1]

References

  • Synthesis of Nitroquinoline Derivatives

    • ChemicalBook.[1] (2025).[1][3] "5-Nitroquinoline Properties and Synthesis."

  • NMR Shift Prediction & Solvent Effects

    • Gottlieb, H. E., et al.[1] (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.

  • Crystallographic Analogs (Pyridinium/Quinolinium Salts)

    • Bouacida, S., et al.[1][4][5] (2015).[1][3][4][5][6] "Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide." Acta Crystallographica Section E.

  • HMBC/HSQC Characterization Techniques

    • University of Ottawa NMR Facility.[1] (2017).[1] "HMBC vs H2BC: Long range correlations."

Sources

1-Methyl-5-nitroquinolin-1-ium Iodide: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Background, and Technical Synthesis of 1-Methyl-5-nitroquinolin-1-ium Iodide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound (often referred to as N-methyl-5-nitroquinolinium iodide ) is a quaternary ammonium salt of significant interest in medicinal chemistry.[1] While historically utilized as a reactive intermediate in the synthesis of cyanine dyes and charge-transfer complexes, its contemporary relevance is anchored in its role as the direct precursor to 5-Amino-1-methylquinolinium iodide (5-Amino-1MQ) .

5-Amino-1MQ has emerged as a potent, membrane-permeable inhibitor of Nicotinamide N-methyltransferase (NNMT) , a cytosolic enzyme implicated in obesity, type 2 diabetes, and muscle wasting.[2] Consequently, the purity, synthesis, and stability of the 1-methyl-5-nitroquinolin-1-ium intermediate are now critical parameters in the development of metabolic therapeutics.

Part 1: Chemical Identity & Physical Properties[3]

This compound consists of a quinoline bicyclic system substituted with a nitro group at the C5 position and a methyl group at the quaternary nitrogen (N1), balanced by an iodide counterion.

Structural Specifications
PropertyDetail
Chemical Name This compound
Common Aliases N-Methyl-5-nitroquinolinium iodide; 5-Nitro-N-methylquinolinium iodide
Molecular Formula C₁₀H₉IN₂O₂
Molecular Weight ~316.09 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in hot water, DMSO, methanol; sparingly soluble in cold ethanol/acetone.
Key Functional Groups Quaternary Ammonium (N+), Nitro (-NO₂)
Reactivity Profile

The molecule is characterized by two dominant electronic effects:[3]

  • Electrophilic Activation: The positive charge on the nitrogen (N1) and the electron-withdrawing nitro group at C5 act synergistically to deplete electron density from the ring system.

  • Nucleophilic Susceptibility: The C2 and C4 positions are highly activated toward nucleophilic attack. In aqueous base, the compound may form a pseudo-base (1-methyl-5-nitro-2-hydroxy-1,2-dihydroquinoline), a common feature of N-alkylquinolinium salts.

Part 2: Discovery & Historical Context[5]

The "Classical" Era: Dye Chemistry & Isomer Separation

The history of this compound is deeply intertwined with the nitration of quinoline. Early studies in the late 19th and early 20th centuries (e.g., by Claus and Kramer, 1885; Decker, 1905) established that nitrating quinoline with mixed acids yields a mixture of 5-nitroquinoline and 8-nitroquinoline .

  • The Separation Challenge: The 5- and 8-isomers possess similar physical properties, making separation difficult. Historically, this was achieved via fractional crystallization of nitrate or oxalate salts.

  • Quaternization Studies: Chemists like Decker and Kaufmann methylated these nitroquinolines to study the effects of substituents on the formation of cyanine dyes. The 5-nitro isomer was found to be less reactive in dye condensation than the 4-nitro isomers but served as a model for studying electronic deactivation.

The "Modern" Era: Metabolic Modulation

The compound experienced a renaissance in the 21st century with the discovery of the NNMT pathway as a target for metabolic disease.

  • The NNMT Connection: NNMT methylates nicotinamide (NAM) using S-adenosylmethionine (SAM), depleting cellular NAD+.[2] High NNMT activity is linked to adipose tissue accumulation and insulin resistance.[2]

  • The Inhibitor: Researchers identified that reducing the nitro group of this compound yields 5-Amino-1MQ , a specific inhibitor that mimics the transition state of the NNMT reaction without being methylated itself. This repositioned the nitro-iodide salt from a chemical curiosity to a high-value pharmaceutical intermediate.

Part 3: Technical Synthesis & Protocols

The synthesis is a linear two-stage process starting from commercially available quinoline or pre-separated 5-nitroquinoline.

Synthesis Logic Flow

The pathway requires careful control of regioselectivity during nitration and solvent choice during methylation to ensure high yield of the quaternary salt.

SynthesisPathway Quinoline Quinoline (Starting Material) Nitration Nitration (HNO3/H2SO4, 0°C) Quinoline->Nitration Isomers Isomer Mixture (5-Nitro & 8-Nitro) Nitration->Isomers Separation Separation (Fract. Crystallization) Isomers->Separation Nitro5 5-Nitroquinoline (Purified) Separation->Nitro5 Methylation Methylation (MeI, Acetone/MeCN, Reflux) Nitro5->Methylation Salt This compound (Target Intermediate) Methylation->Salt Reduction Reduction (SnCl2 or H2/Pd) Salt->Reduction Inhibitor 5-Amino-1MQ (NNMT Inhibitor) Reduction->Inhibitor

Figure 1: Synthetic lineage from Quinoline to the NNMT inhibitor 5-Amino-1MQ.

Detailed Protocol: Methylation of 5-Nitroquinoline

Objective: Quaternization of the ring nitrogen. Reagents: 5-Nitroquinoline, Iodomethane (Methyl Iodide), Acetone or Acetonitrile.

  • Preparation: Dissolve 1.0 equivalent of 5-nitroquinoline in anhydrous acetone (approx. 10 mL per gram of substrate). Acetonitrile can be used for higher temperature reflux if the reaction is sluggish.

  • Addition: Add 1.5 to 2.0 equivalents of iodomethane (MeI).

    • Caution: MeI is a volatile alkylating agent and suspected carcinogen. Use a sealed pressure tube or an efficient reflux condenser in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 40-60°C depending on solvent) for 12–24 hours. The reaction is driven by the nucleophilicity of the quinoline nitrogen, though the 5-nitro group reduces this nucleophilicity via inductive withdrawal, necessitating longer reaction times than unsubstituted quinoline.

  • Isolation: The quaternary salt is ionic and typically insoluble in the organic solvent (acetone). It will precipitate as a yellow/orange solid.

  • Purification:

    • Cool the reaction mixture to 0°C.

    • Filter the precipitate under vacuum.

    • Wash the filter cake copiously with cold acetone and diethyl ether to remove unreacted starting material and iodine traces.

    • Yield: Typically 80-90%.

Validation (Self-Correcting Checks)
  • Solubility Check: The product should be water-soluble (ionic), whereas the starting 5-nitroquinoline is not.

  • NMR Shift: In ¹H NMR (D₂O or DMSO-d6), the N-methyl peak appears as a distinct singlet around δ 4.5–4.7 ppm. The aromatic protons will shift downfield relative to the neutral precursor due to the positive charge on the ring.

Part 4: Downstream Application (NNMT Inhibition)

The primary utility of this compound is its reduction to 5-Amino-1MQ .

Reduction Protocol Summary: The nitro group is reduced to an amine using Stannous Chloride (SnCl₂) in ethanol/HCl or catalytic hydrogenation.

  • Mechanism: The reduction converts the electron-withdrawing nitro group into an electron-donating amino group.

  • Biological Outcome: The resulting 5-amino cation competes with Nicotinamide for the active site of NNMT but cannot be methylated, effectively "jamming" the enzyme. This increases cellular NAD+ levels and activates SIRT1 pathways, promoting lipolysis (fat burning).

References

  • Claus, A., & Kramer, E. (1885). "Ueber die Nitrirung des Chinolins." Berichte der deutschen chemischen Gesellschaft, 18(1), 1243-1247.
  • Decker, H. (1905). "Über Chinoliniumsalze." Journal für Praktische Chemie, 71, 223.
  • Neelakantan, H., et al. (2017). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Biochemical Pharmacology, 147, 83-92. Link (Key paper establishing 5-Amino-1MQ as a therapeutic agent).

  • Watowich, S. J., et al. (2019). "Small-molecule NNMT inhibitors." U.S. Patent Application US20190071408A1.
  • Campagne, F., et al. (2021). "Synthesis and biological evaluation of 5-amino-1-methylquinolinium derivatives." European Journal of Medicinal Chemistry, 209, 112898.

Sources

The Enigmatic Mechanism of 1-Methyl-5-nitroquinolin-1-ium Iodide: A Technical Guide to a Putative Bioactive Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methyl-5-nitroquinolin-1-ium iodide is a quaternary quinolinium salt containing a nitro functional group. While direct and extensive research on the specific mechanism of action of this compound is not widely available in current scientific literature, its structural motifs—the quinolinium core and the nitro-aromatic system—are well-characterized pharmacophores. This technical guide synthesizes information from related quinoline, nitroquinoline, and quinolinium compounds to propose a putative mechanism of action for this compound. We will explore its potential as an inhibitor of key cellular enzymes, a DNA intercalating agent, and a modulator of cellular stress responses. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and a roadmap for future investigation into this promising, yet understudied, molecule.

Introduction: Deconstructing a Molecule of Interest

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The introduction of a positive charge through N-methylation to form a quinolinium salt, coupled with the electron-withdrawing nitro group, is expected to significantly influence the molecule's electronic properties, and consequently, its biological interactions.

This guide will proceed by dissecting the potential contributions of each component of this compound to its overall mechanism of action. We will draw parallels from well-studied analogues to construct a scientifically plausible hypothesis regarding its function at the molecular and cellular levels.

Proposed Mechanism of Action: A Multifaceted Hypothesis

Based on the activities of structurally related compounds, we propose that this compound exerts its biological effects through a combination of mechanisms, primarily targeting DNA and essential cellular enzymes.

DNA Intercalation and Disruption of DNA-Enzyme Interactions

The planar aromatic structure of the quinoline ring is a key feature that suggests a propensity for DNA intercalation. Several quinoline-based compounds have been shown to insert themselves between the base pairs of DNA.[4][5] This action can physically obstruct the processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Furthermore, this intercalation can allosterically inhibit enzymes that interact with DNA. Studies on quinoline analogues have demonstrated inhibitory activity against DNA methyltransferases (DNMTs) by intercalating into the enzyme-bound DNA, which causes a conformational shift in the enzyme and moves the catalytic domain away from the DNA.[4][5][6]

Proposed DNA Intercalation and Enzyme Inhibition Workflow

cluster_0 Cellular Entry cluster_1 Nuclear Translocation cluster_2 DNA Interaction cluster_3 Enzyme Inhibition cluster_4 Cellular Consequences Compound This compound Nucleus Nucleus Compound->Nucleus DNA DNA Double Helix Nucleus->DNA Intercalation Intercalation between Base Pairs DNA->Intercalation DNMT DNA Methyltransferase (DNMT) Intercalation->DNMT Inhibition Conformational Change and Inhibition DNMT->Inhibition Apoptosis Apoptosis/Cell Cycle Arrest Inhibition->Apoptosis

Caption: Proposed workflow of this compound's action on DNA.

Inhibition of Choline Kinase

Quinolinium derivatives have been identified as potent inhibitors of choline kinase (ChoK), an enzyme critical for the synthesis of phosphatidylcholine, a major component of cell membranes.[7][8] The inhibition of ChoK can disrupt membrane integrity and signaling pathways that are dependent on phosphatidylcholine, ultimately leading to antiproliferative effects. The positively charged nitrogen atom in the quinolinium ring is often a key feature for binding to the active site of ChoK.

Induction of Oxidative Stress

The nitroaromatic group in this compound is a potential substrate for cellular reductases. The reduction of the nitro group can lead to the formation of nitro radical anions, which can then react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS). This process, known as futile cycling, can lead to a state of oxidative stress. Increased ROS levels can damage cellular components, including lipids, proteins, and DNA, and trigger programmed cell death.[9]

Proposed Signaling Pathway for ROS-Induced Cell Death

Compound This compound Reductases Cellular Reductases Compound->Reductases Nitro_Radical Nitro Radical Anion Reductases->Nitro_Radical Oxygen Molecular Oxygen Nitro_Radical->Oxygen ROS Reactive Oxygen Species (ROS) Oxygen->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Hypothesized pathway of ROS generation and subsequent cellular damage.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanisms of action for this compound, a series of in vitro experiments can be employed.

DNA Intercalation Assays
  • UV-Visible Spectroscopy: DNA intercalation can be monitored by observing the changes in the absorption spectrum of the compound upon binding to DNA. A bathochromic shift (redshift) and hypochromism (decreased absorbance) are indicative of intercalation.

  • Fluorescence Spectroscopy: The intrinsic fluorescence of the quinolinium moiety can be utilized. Intercalation into the hydrophobic environment of the DNA duplex often leads to an enhancement of fluorescence intensity.

  • Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon addition of the compound can indicate conformational changes in the DNA structure consistent with intercalation.

Enzyme Inhibition Assays
  • Choline Kinase (ChoK) Inhibition Assay:

    • Prepare a reaction mixture containing recombinant human ChoK, ATP, and choline in a suitable buffer.

    • Add varying concentrations of this compound.

    • Incubate the reaction at 37°C.

    • Measure the production of ADP using a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase system) by monitoring the decrease in NADH absorbance at 340 nm.

    • Calculate the IC50 value from the dose-response curve.

  • DNA Methyltransferase (DNMT) Inhibition Assay:

    • Use a commercially available DNMT activity assay kit.

    • Incubate recombinant DNMT1 with a methyl-accepting DNA substrate and the methyl donor S-adenosylmethionine (SAM), in the presence of varying concentrations of the test compound.

    • Quantify the methylation of the DNA substrate, typically through an ELISA-based method that detects the incorporated methyl groups.

    • Determine the IC50 value.

Cellular Assays
  • Cell Viability Assay (MTT or a similar assay):

    • Seed cancer cell lines (e.g., breast, colon, lung cancer cell lines) in 96-well plates.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT reagent and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the IC50 values to determine the cytotoxic potency.

  • Reactive Oxygen Species (ROS) Detection Assay:

    • Treat cells with the compound for a specified period.

    • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Quantitative Data Summary

While specific data for this compound is not available, the following table provides a template for summarizing key quantitative parameters that should be determined in future studies, with example values from related compounds for context.

ParameterAssayExample Value (for related compounds)Reference
IC50 (ChoK) Choline Kinase Inhibition Assay80 nM (for a bis-quinolinium derivative)[7]
IC50 (DNMT1) DNMT1 Inhibition AssayLow micromolar (for quinoline analogs)[5][6]
IC50 (Cancer Cell Line) MTT Assay1 µM (for a bis-quinolinium derivative against SKBR3)[7]
DNA Binding Constant (Kb) Spectroscopic Titration105 - 106 M-1N/A
ROS Fold Increase DCFDA Assay2-5 fold over controlN/A

Conclusion and Future Directions

This compound represents a molecule with significant, yet unexplored, therapeutic potential. The hypotheses presented in this guide, based on the well-documented activities of its constituent chemical motifs, provide a solid foundation for initiating a comprehensive investigation into its mechanism of action. Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the outlined experimental protocols. Elucidating the precise molecular targets and cellular effects of this compound will be crucial for its potential development as a novel therapeutic agent.

References

  • Jain, A. K., et al. (2019). Quinoline: A versatile scaffold for the design and development of potent anticancer agents. European Journal of Medicinal Chemistry, 177, 343-376.
  • Zhou, J., et al. (2024). Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act On DNA. Cell Chemical Biology, 31(12), 2112–2127.e6. [Link]

  • Zhou, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Sánchez-Martín, R., et al. (2012). Novel 4-amino bis-pyridinium and bis-quinolinium derivatives as choline kinase inhibitors with antiproliferative activity against the human breast cancer SKBR-3 cell line. Archiv der Pharmazie, 345(6), 455-466. [Link]

  • Sánchez-Martín, R., et al. (2005). Symmetrical Bis-Quinolinium Compounds: New Human Choline Kinase Inhibitors with Antiproliferative Activity against HT-29 Cancer Cell Line. Journal of Medicinal Chemistry, 48(10), 3650-3659. [Link]

  • Zhou, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed, 39437789. [Link]

  • Various Authors. (2026). Synthesis of nitroquinoline derivatives. ResearchGate. [Link]

  • Asif, M. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Avicenna Journal of Medical Biochemistry, 1(2), e10328. [Link]

  • Ono, M., & Saji, H. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5224-5246. [Link]

  • Chilin, A., et al. (2025). Vicarious nucleophilic amination of nitroquinolines by 1,1,1‐trimethylhydrazinium iodide. Journal of Heterocyclic Chemistry. [Link]

  • Alagarsamy, V., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Heterocyclic Chemistry, 59(10), 1735-1755. [Link]

  • El-Ghamry, H. A., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 31(4), 863. [Link]

  • El-Sayed, N. N. E., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(21), 1805-1823. [Link]

  • Various Authors. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • de la-Torre-Betancur, C., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 18(7), 1106. [Link]

  • Poh, W.-H., & Tiong, K.-H. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1151-1168. [Link]

  • Belguedj, R., et al. (2015). Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o133-o134. [Link]

  • Belguedj, R., et al. (2015). Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of derivatives of quinoline. SciSpace. [Link]

  • Hiremath, S. P., & Purohit, M. G. (1993). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(3), 189-193. [Link]

  • Abdel-Ghani, N. T., & El-Sayed, A. Y. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. [Link]

Sources

Advanced Technical Guide: Nitroquinolinium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on Nitroquinolinium Compounds Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Synthesis, Mechanistic Pharmacology, and Therapeutic Applications

Executive Summary

Nitroquinolinium compounds represent a specialized class of quaternary ammonium salts derived from the nitroquinoline scaffold. Characterized by a highly electron-deficient heteroaromatic core, these molecules exhibit a unique "push-pull" electronic character—driven by the electron-withdrawing nitro group (


) and the positively charged quaternary nitrogen (

). This guide synthesizes the current state of knowledge regarding their synthesis, bioreductive mechanisms, and dual-use potential as hypoxia-selective anticancer agents and membrane-disrupting antimicrobials.
Synthetic Architecture and Chemical Properties[1][2][3][4][5][6]

The synthesis of nitroquinolinium salts hinges on the nucleophilic attack of the quinoline nitrogen lone pair upon an electrophilic alkylating agent. However, the presence of the nitro group—a strong electron-withdrawing group (EWG)—significantly reduces the nucleophilicity of the ring nitrogen, often necessitating optimized reaction conditions compared to non-nitrated quinolines.

1.1 Core Synthetic Pathway: N-Alkylation

The standard route involves the quaternization of a nitroquinoline precursor (e.g., 5-nitroquinoline or 8-nitroquinoline) with an alkyl halide.

  • Precursor: 5-Nitroquinoline (synthesized via Skraup reaction involving 3-nitroaniline).

  • Alkylating Agent: Methyl iodide (MeI) for short-chain studies; Alkyl bromides (

    
    ) for lipophilic antimicrobial variants.
    
  • Solvent Systems: High dielectric solvents (Acetonitrile, DMF) or refluxing acetone are preferred to stabilize the transition state and precipitate the ionic product.

1.2 Structural Considerations
  • Regiochemistry: The position of the nitro group influences reactivity. A nitro group at the 8-position creates steric hindrance around the nitrogen, often requiring higher reaction temperatures or sealed-tube conditions compared to the 5-nitro isomer.

  • Counter-ion Effects: The choice of counter-ion (Iodide, Bromide, Tosylate) affects solubility and bioavailability. Iodide salts are common synthetic intermediates but may be exchanged for chlorides to improve aqueous solubility for biological assays.

Mechanistic Pharmacology

The biological activity of nitroquinolinium compounds is multimodal, governed by two distinct pharmacophores: the redox-active nitro group and the cationic quinolinium headgroup.

2.1 Bioreductive Activation (Hypoxia Targeting)

In hypoxic tumor environments, nitroquinolinium compounds act as prodrugs. The electron-deficient ring facilitates the reduction of the nitro group by cellular reductases (e.g., DT-diaphorase, cytochrome P450).

  • One-Electron Reduction: The

    
     group accepts an electron to form a nitro-radical anion (
    
    
    
    ).
  • Redox Cycling (Normoxia): In normal tissues (high

    
    ), the radical transfers the electron to oxygen, generating superoxide (
    
    
    
    ) and regenerating the parent drug. This "futile cycling" causes oxidative stress but limits covalent binding.
  • Bioactivation (Hypoxia): In tumors (low

    
    ), the radical is further reduced to a hydroxylamine (
    
    
    
    ) and eventually an amine. The hydroxylamine species is highly electrophilic and forms covalent adducts with DNA, triggering apoptosis.
2.2 DNA Intercalation

The planar, aromatic quinolinium system is an effective DNA intercalator. The positive charge facilitates initial electrostatic attraction to the anionic DNA phosphate backbone, followed by insertion between base pairs. This distorts the DNA helix, inhibiting replication and transcription.

2.3 Membrane Disruption (Antimicrobial Mechanism)

For N-alkyl derivatives with long chains (


), the mechanism shifts from DNA targeting to membrane lysis. The "amphiphilic cation" structure mimics Quaternary Ammonium Compounds (QACs), penetrating bacterial cell walls and destabilizing the phospholipid bilayer, leading to leakage of cytosolic contents.
Visualization of Signaling & Synthesis

The following diagram illustrates the dual mechanistic pathways (Bioreduction vs. Membrane Lysis) and the synthetic route.

Nitroquinolinium_Pathways Nitroquinoline Nitroquinoline (Precursor) Synthesis Quaternization (Reflux/Sealed Tube) Nitroquinoline->Synthesis AlkylHalide Alkyl Halide (R-X) AlkylHalide->Synthesis NQ_Salt Nitroquinolinium Salt (Active Compound) Synthesis->NQ_Salt Yields Reductase Cellular Reductases (DT-Diaphorase) NQ_Salt->Reductase Enzymatic Reduction Membrane Bacterial Membrane Interaction NQ_Salt->Membrane If R = Long Chain (>C8) Radical Nitro Radical Anion (-NO2•-) Reductase->Radical Oxygen Normoxia (O2) Radical->Oxygen Redox Cycling Hypoxia Hypoxia (Low O2) Radical->Hypoxia Further Reduction ROS Superoxide (ROS) Oxidative Stress Oxygen->ROS Adduct DNA Adducts (Apoptosis) Hypoxia->Adduct Lysis Membrane Lysis (Cell Death) Membrane->Lysis

Caption: Synthesis and dual-mechanism pathways of nitroquinolinium salts: Bioreductive activation in tumors vs. membrane disruption in bacteria.

Therapeutic Applications
4.1 Oncology: Hypoxia-Selective Cytotoxins

Solid tumors often contain hypoxic cores resistant to radiation and standard chemotherapy. Nitroquinolinium derivatives exploit this by becoming more toxic in low-oxygen environments.

  • Key Insight: The quaternary nitrogen increases the electron affinity of the nitro group, raising the reduction potential (

    
    ) compared to neutral nitroquinolines. This makes them more easily reduced by cellular enzymes, enhancing potency.
    
4.2 Antimicrobial: Combating MDR Pathogens

With the rise of ESKAPE pathogens (e.g., S. aureus, P. aeruginosa), cationic amphiphiles are critical.

  • SAR Trends:

    • Chain Length: Activity typically peaks at

      
       alkyl chains. Shorter chains (
      
      
      
      ) lack hydrophobicity for membrane insertion; longer chains (
      
      
      ) aggregate or are trapped by host proteins.
    • Charge Density: The permanent positive charge ensures rapid attraction to the negatively charged bacterial cell envelope.

Experimental Protocols
Protocol A: Synthesis of N-Methyl-5-Nitroquinolinium Iodide

A standardized protocol for generating the core scaffold.

  • Reagents: 5-Nitroquinoline (1.74 g, 10 mmol), Methyl Iodide (2.84 g, 20 mmol), Anhydrous Acetone (20 mL).

  • Setup: Use a heavy-walled pressure tube or a round-bottom flask with a reflux condenser and drying tube.

  • Reaction:

    • Dissolve 5-nitroquinoline in acetone.

    • Add methyl iodide (Caution: Carcinogen/Volatile).

    • Heat at 50°C (sealed tube) or reflux for 12–24 hours. The solution will darken, and a yellow/orange precipitate will form.

  • Workup:

    • Cool to room temperature, then chill in an ice bath to maximize precipitation.

    • Filter the solid under vacuum.[1]

    • Wash the cake with cold ether (

      
      ) to remove unreacted starting material.
      
  • Purification: Recrystallize from ethanol/methanol if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the N-methyl singlet at

      
      . Ring protons will shift downfield relative to the precursor.
      
Protocol B: DNA Binding Assay (UV-Vis Titration)

To quantify the intercalation affinity (


).
  • Preparation: Prepare a

    
     solution of the nitroquinolinium salt in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add aliquots of CT-DNA (Calf Thymus DNA) stock solution to the compound.

  • Measurement: Record UV-Vis spectra (200–600 nm) after each addition.

  • Analysis: Observe hypochromism (decrease in absorbance) and bathochromic shift (red shift) at

    
    , indicative of intercalation.
    
  • Calculation: Use the Benesi-Hildebrand equation or Scatchard plot to determine the binding constant (

    
    ).
    
Quantitative Data Summary

Table 1: Comparative Activity of Nitroquinolinium Derivatives

Compound VariantR-Group (N-Alkyl)Primary TargetMechanismEst. MIC/IC50
5-NQ-Me Methyl (

)
DNA (Tumor)Intercalation / Bioreduction

(Cancer Lines)
5-NQ-Oct Octyl (

)
Bacteria (Gram+)Membrane Lysis

(S. aureus)
5-NQ-Dec Decyl (

)
Bacteria (Broad)Membrane Lysis

(E. coli)
8-NQ-Me Methyl (

)
DNA (Tumor)Sterically hindered IntercalationLower potency than 5-NQ isomer
References
  • Synthesis and Biological Activity of Quinoline Derivatives. ResearchGate. [Link][2]

  • Biologically active perspective synthesis of heteroannulated 8-nitroquinolines. PubMed. [Link]

  • N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity. PubMed Central (PMC). [Link]

  • Mechanisms of Action of DNA Intercalating Acridine-based Drugs. Bentham Science. [Link]

  • Bioreductive drugs for cancer therapy: the search for tumor specificity. PubMed. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance. PubMed Central (PMC). [Link]

Sources

Theoretical Framework & Computational Characterization of 1-Methyl-5-nitroquinolin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the theoretical and computational characterization of 1-Methyl-5-nitroquinolin-1-ium iodide . This document is structured for researchers and drug development professionals, focusing on the ab initio and Density Functional Theory (DFT) frameworks required to study this electrophilic salt.

Executive Summary

This compound (CAS: 71636-07-2) represents a class of N-methylated nitroquinolinium salts characterized by high electrophilicity and significant charge-transfer potential. While historically utilized as a precursor in the synthesis of bioactive aminoquinolines (e.g., NNMT inhibitors) and cyanine dyes, its theoretical profile offers a rich landscape for studying nucleophilic susceptibility , non-linear optical (NLO) response , and ion-pair dynamics .

This guide establishes a robust computational protocol for characterizing the molecular electronic structure, vibrational properties, and reactivity descriptors of this molecule. We move beyond static geometry to explore the dynamic equilibrium of pseudobase formation—a critical instability factor in physiological media.

Computational Methodology: The Protocol

To ensure scientific integrity (E-E-A-T), the theoretical study of ionic salts requires specific treatment of long-range interactions and solvent effects. Standard gas-phase calculations often fail to capture the stabilization provided by the iodide counterion.

Level of Theory Selection
  • Geometry Optimization: DFT/wB97XD/6-311++G(d,p).

    • Rationale: The wB97XD functional includes dispersion corrections (empirical dispersion), essential for accurately modeling the stacking interactions and the non-covalent cation-anion (quinolinium···iodide) interaction.[1][2][3][4][5][6][7]

    • Basis Set: The inclusion of diffuse functions (++) is non-negotiable for anionic species (iodide) and electron-rich nitro groups to describe the loose electron density correctly.

  • Iodine Treatment: For the iodide ion, an Effective Core Potential (ECP) such as LANL2DZ or def2-TZVP is recommended if all-electron basis sets are computationally prohibitive, though 6-311G is available for Iodine in some packages.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

    • Solvents: Water (biological relevance) and DMSO (synthesis relevance).

Workflow Visualization

The following diagram outlines the logical flow for a complete theoretical characterization, from initial structure to reactivity prediction.

ComputationalWorkflow cluster_Props Property Calculation Start Input Structure (1-Methyl-5-nitroquinolin-1-ium + I-) Opt Geometry Optimization (wB97XD/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (IR/Raman, Zero Imaginary Freq) Opt->Freq Validation Elec Electronic Structure (HOMO-LUMO, MEP) Freq->Elec NLO NLO Parameters (Polarizability, Hyperpolarizability) Freq->NLO React Reactivity Descriptors (Global Hardness, Electrophilicity) Freq->React

Figure 1: Standardized computational workflow for ionic salt characterization.

Structural & Electronic Analysis

Geometric Parameters

The quinolinium core is planar. However, the nitro group (-NO₂) at position 5 may exhibit a slight torsion angle relative to the aromatic plane due to steric repulsion with the peri-hydrogen at position 4, although this is less pronounced than in 1,8-substituted systems.

  • Key Interaction: The position of the Iodide anion (I⁻) is critical. In the gas phase, it localizes near the most positive region of the MEP, typically bridging the N1-methyl group and the C2/C8 hydrogens.

  • Bond Lengths: The N1-C2 and N1-C8a bonds are shortened due to resonance, indicating the delocalization of the positive charge.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and optical properties.

  • HOMO: Predominantly localized on the Iodide counterion (highest energy lone pairs).

  • LUMO: Delocalized over the quinolinium ring and the nitro group .

  • Charge Transfer (CT): The lowest energy transition is typically a Ligand-to-Ligand Charge Transfer (LLCT) or Anion-to-Cation Charge Transfer from the Iodide (HOMO) to the Quinolinium-Nitro system (LUMO). This explains the characteristic color (often yellow/orange) of such salts.

Table 1: Predicted Global Reactivity Descriptors (Theoretical) Values are representative estimates for nitroquinolinium salts at B3LYP/6-311++G(d,p) level.

DescriptorSymbolFormulaInterpretation
Ionization Potential I

Energy to remove electron (from Iodide).
Electron Affinity A

Energy to gain electron (high for this cation).
Chemical Hardness


Resistance to charge transfer (Lower = Softer).
Electrophilicity


Very High . Indicates strong reactivity toward nucleophiles.

Reactivity Profile: Pseudobase Formation

A critical aspect of this compound is its instability in aqueous alkaline media. The highly electrophilic C2 position is susceptible to nucleophilic attack by hydroxide ions (


), leading to the formation of a neutral pseudobase  (1-methyl-5-nitro-1,2-dihydroquinolin-2-ol).

This equilibrium is governed by the


 value. Theoretical studies must model the transition state of this addition to predict stability in biological fluids.

PseudobaseReaction Cation Cation (1-Methyl-5-nitroquinolinium) TS Transition State (C2 Attack) Cation->TS + OH- OH Nucleophile (OH-) OH->TS Pseudobase Pseudobase (Neutral Adduct) TS->Pseudobase Reversible

Figure 2: Mechanism of pseudobase formation, a key instability pathway for nitroquinolinium salts.

Non-Linear Optical (NLO) Properties

Nitroquinolinium salts are excellent candidates for NLO materials due to the large "push-pull" dipole moment.

  • Acceptor: Nitro group (

    
    ) + Cationic Ring.
    
  • Donor: Counterion (

    
    ) or solvent environment.[4]
    
  • Hyperpolarizability (

    
    ):  Theoretical calculations often reveal a 
    
    
    
    value significantly higher than urea (the standard reference), driven by the charge asymmetry.

Experimental Validation & Spectroscopic Assignments

To validate theoretical models, compare computed frequencies with experimental IR/Raman data.

  • 
     Asymmetric Stretch:  ~1530 cm⁻¹.
    
  • 
     Symmetric Stretch:  ~1350 cm⁻¹.
    
  • 
     Ring Stretch:  ~1600-1640 cm⁻¹ (Characteristic of quinolinium).
    
  • NMR Shifts: The proton at C2 is highly deshielded (downfield, >9.0 ppm) due to the adjacent positive nitrogen and the electron-withdrawing nitro group effect transmitted through the ring.

References

  • Bunting, J. W., & Meathrel, W. G. (1974). Quaternary Nitrogen Heterocycles. V. Substituent Effects on the Equilibrium Constants for Pseudobase Formation from Quinolinium Cations. Canadian Journal of Chemistry, 52(6), 962–974. Link

  • Mąkosza, M., & Wojciechowski, K. (1997).[6] Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. (Context on reactivity of nitroquinolines).

  • Gaussian 16 User Reference. (2024). DFT Methods and Basis Sets. Link

  • Albright, J. D., & Shepherd, R. G. (1973).[2] Nitro-substituted quinoline derivatives. Journal of Heterocyclic Chemistry. (Synthesis grounding).

Sources

Methodological & Application

using 1-Methyl-5-nitroquinolin-1-ium iodide in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methyl-5-nitroquinolin-1-ium Iodide (MNQI)

A Photostable Quinolinium-Based Probe for Fluorescence Microscopy

Introduction: The Quinolinium Advantage in Cellular Imaging

Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of cellular structures and dynamic processes with high specificity.[1] The choice of fluorophore is paramount, dictating the quality, reliability, and scope of experimental outcomes. Quinoline-based fluorescent probes have emerged as a superior class of dyes due to their robust photophysical properties.[1] The core quinolinium scaffold is renowned for its high photostability, significant fluorescence quantum yields, and long fluorescence lifetimes, making it exceptionally well-suited for demanding imaging applications like Fluorescence Lifetime Imaging Microscopy (FLIM).[2][3][4][5]

This application note introduces This compound (MNQI) , a derivative of the quinolinium family. While sharing the advantageous backbone of its parent structure, the introduction of an electron-withdrawing nitro group at the 5-position suggests unique photophysical and chemical properties. This modification may alter its spectral characteristics and introduce sensitivity to the cellular microenvironment, such as local redox potential. The permanent positive charge on the quaternized nitrogen suggests a predisposition for accumulation within organelles possessing a negative membrane potential, such as mitochondria.

This guide provides a comprehensive overview of the theoretical and practical aspects of using MNQI in fluorescence microscopy, offering detailed protocols for live- and fixed-cell imaging, and expert insights into data interpretation and troubleshooting.

Physicochemical and Fluorescent Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. The properties of the core quinolinium structure are well-documented, providing a strong basis for the expected performance of MNQI.[2][3]

PropertyCharacteristic Value (Quinolinium Class)Notes and Considerations for MNQI
Excitation / Emission Needs to be empirically determined.The nitro-substitution likely causes a spectral shift. Researchers should perform a full excitation-emission scan. Based on related compounds, excitation may lie in the 330-425 nm range, with emission >400 nm.[6][7]
Quantum Yield (Φ) ~0.7 - 0.8[2][3]High quantum yield is characteristic of the 1-methyl-7-amino-quinolinium fluorophore, suggesting MNQI will be a bright probe. The nitro group may cause some quenching, which must be experimentally verified.
Fluorescence Lifetime (τ) ~12 - 13 ns[2][3]The long lifetime is significantly above the typical autofluorescence of cells (~4 ns), enabling high-contrast imaging, particularly with FLIM techniques.[2]
Photostability High; fluorescence intensity remains stable during prolonged imaging (~1 hour).[2][3]Superior photostability compared to conventional dyes like fluorescein reduces photobleaching, enabling long-term time-lapse experiments.[2]
Solubility Inherently water-soluble.[2][3]The iodide salt form enhances solubility in aqueous buffers. For stock solutions, DMSO or DMF are recommended to ensure complete dissolution.
Molecular Weight 314.12 g/mol C₁₀H₉IN₂O₂
Toxicity To be determined.The methyl iodide precursor is a known neurotoxicant that can deplete cellular glutathione.[8][9] Therefore, cytotoxicity of MNQI must be carefully assessed for each cell type and experimental condition.

Core Principles & Hypothesized Mechanism of Action

The cationic and lipophilic nature of quinolinium salts drives their interaction with cellular structures. For MNQI, we hypothesize a primary accumulation mechanism driven by membrane potential.

Mitochondrial Targeting: Mitochondria maintain a significant negative membrane potential (~ -150 to -180 mV) across their inner membrane. This potential acts as an electrophoretic force, driving the accumulation of cell-permeant, positively charged molecules like MNQI from the cytoplasm into the mitochondrial matrix. This principle is the basis for many widely used mitochondrial probes. A loss of mitochondrial membrane potential, an early hallmark of apoptosis, would therefore be expected to cause a corresponding loss of MNQI fluorescence from the mitochondria.

cluster_cell Cell cluster_mito Mitochondrion Cytoplasm Cytoplasm Matrix Mitochondrial Matrix (High [MNQI]) Cytoplasm->Matrix ΔΨm-Driven Accumulation IMM Inner Membrane (ΔΨm ≈ -180mV) MNQI_out MNQI (Extracellular) MNQI_out->Cytoplasm Passive Diffusion

Caption: Hypothesized mitochondrial accumulation of MNQI.

Experimental Protocols

4.1. Reagent Preparation

  • MNQI Stock Solution (10 mM): Carefully weigh 3.14 mg of MNQI and dissolve in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing. Store in small aliquots at -20°C, protected from light.

  • Phosphate-Buffered Saline (PBS): pH 7.4. Standard formulation.

  • Fixation Solution (4% PFA): 4% (w/v) paraformaldehyde in PBS. Handle with appropriate safety precautions in a chemical fume hood.

  • Permeabilization Buffer (0.1% Triton X-100): 0.1% (v/v) Triton X-100 in PBS.

4.2. Protocol 1: Live-Cell Imaging & Mitochondrial Staining

This protocol is designed for visualizing mitochondria in living cells based on the hypothesized mechanism of action.

Causality & Self-Validation: This protocol's success relies on the mitochondrial membrane potential. To validate this, a parallel experiment using a mitochondrial uncoupling agent like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is essential. CCCP dissipates the proton gradient, collapses the membrane potential, and should prevent the accumulation of MNQI in mitochondria.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells onto a suitable imaging dish (e.g., glass-bottom 35 mm dishes) 24 hours prior to staining. Ensure they reach 60-80% confluency at the time of the experiment.

  • Preparation of Staining Solution: Thaw an aliquot of the 10 mM MNQI stock solution. Dilute the stock solution in warm (37°C), serum-free cell culture medium to a final working concentration.

    • Scientist's Note: Start with a concentration range of 100 nM to 5 µM. The optimal concentration must be determined empirically for each cell type to maximize signal while minimizing toxicity. Serum is omitted to prevent non-specific binding of the probe to proteins like albumin.

  • Cell Staining: Remove the culture medium from the cells and gently wash once with warm PBS. Add the MNQI staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells two times with warm, complete culture medium (containing serum).

  • Imaging: Add fresh, pre-warmed complete medium or a suitable live-cell imaging buffer to the dish. Proceed with imaging immediately on a fluorescence microscope equipped with appropriate filters (e.g., DAPI or custom filter set based on spectral scans) and environmental control (37°C, 5% CO₂).

  • (Mandatory Control) Validation with CCCP: For a parallel control dish, pre-treat cells with 10 µM CCCP for 10-15 minutes at 37°C before adding the MNQI staining solution in Step 3. The staining solution for this control should also contain 10 µM CCCP. A significant reduction or absence of localized staining compared to the untreated sample validates that MNQI accumulation is potential-dependent.

4.3. Protocol 2: Fixed-Cell Staining

This protocol is for visualizing cellular structures after fixation. Note that fixation and permeabilization may alter the distribution of lipophilic cationic dyes.

Step-by-Step Methodology:

  • Cell Preparation: Grow and wash cells as described in Protocol 1 (Steps 1 & 3).

  • Staining: Stain the live cells with MNQI as described in Protocol 1 (Steps 3 & 4).

    • Scientist's Note: Staining before fixation is often preferable for cationic dyes to capture their physiological distribution.

  • Fixation: After staining and washing, remove the medium and add 4% PFA solution. Incubate for 15 minutes at room temperature.

  • Washing: Gently aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If counterstaining intracellular targets (e.g., with Phalloidin), add 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

    • Caution: Permeabilization may partially extract membrane-associated probes. Assess the impact on your signal.

  • Counterstaining (Optional): Incubate with other desired probes (e.g., DAPI for nuclear staining at 1 µg/mL) for 10-15 minutes.

  • Final Wash & Mounting: Wash three times with PBS. Mount the coverslip using an appropriate mounting medium. The sample is now ready for imaging.

Visualization of Experimental Workflow

A streamlined workflow is critical for reproducible results.

cluster_live Live-Cell Workflow cluster_fixed Fixed-Cell Workflow A 1. Cell Culture (Seed on imaging plates) B 2. Prepare MNQI Staining Solution (100 nM - 5 µM in serum-free medium) A->B C 3. Staining (Incubate 15-30 min at 37°C) B->C D_wash 4. Wash Cells (2x with complete medium) C->D_wash E_live 5a. Image Live Cells (Environmental Control) D_wash->E_live E_fixed 5b. Fix & Permeabilize (4% PFA, optional Triton X-100) D_wash->E_fixed F_live 6a. Data Analysis E_live->F_live F_fixed 6b. Counterstain & Mount E_fixed->F_fixed G_fixed 7b. Image Fixed Cells F_fixed->G_fixed H_fixed 8b. Data Analysis G_fixed->H_fixed

Caption: General experimental workflow for MNQI staining.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal 1. Inappropriate filter set. 2. Concentration of MNQI is too low. 3. Incubation time is too short. 4. (Live Cells) Loss of mitochondrial membrane potential.1. Perform a full spectral scan to determine optimal Ex/Em wavelengths. 2. Increase MNQI concentration in a step-wise manner (e.g., 100 nM, 500 nM, 1 µM, 5 µM). 3. Increase incubation time (e.g., to 45 or 60 minutes). 4. Check cell health; run a positive control with a known mitochondrial probe like MitoTracker Red CMXRos.
High Background 1. Concentration of MNQI is too high. 2. Insufficient washing. 3. Non-specific binding to serum proteins in the medium.1. Decrease MNQI concentration. 2. Increase the number and duration of wash steps. 3. Ensure staining is performed in serum-free medium.
Phototoxicity / Cell Death 1. MNQI concentration is too high. 2. Excessive light exposure during imaging. 3. Inherent toxicity of the compound.1. Reduce MNQI concentration to the lowest level that gives a sufficient signal. 2. Minimize light exposure: use a lower laser power/lamp intensity, increase camera gain, and reduce exposure time. 3. Perform a cytotoxicity assay (e.g., co-staining with Propidium Iodide or using a commercial viability kit) to determine the toxic threshold for your cells.[10][11][12]

References

  • Current time information in NA. The time at the location 'NA' is 07:09 PM. The location's timezone is 'Africa/Windhoek'. Google.
  • Bleeker, J. F., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]

  • Bleeker, J. F., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. PMC. [Link]

  • Bleeker, J. F., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. PubMed. [Link]

  • Bleeker, J. F., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ResearchGate. [Link]

  • Singh, S., & Singh, J. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Alves, C., et al. (2020). Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. MDPI. [Link]

  • Protocols - Moores Cancer Center. UC San Diego Health. [Link]

  • Ortyl, J., et al. (2022). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. ResearchGate. [Link]

  • Photostability for each of the investigated dyes. ResearchGate. [Link]

  • Dorman, D. C., & Struve, M. F. (1996). In vitro neurotoxicity of methyl iodide. PubMed. [Link]

  • Belguedj, R., et al. (2015). Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. PMC. [Link]

  • Belguedj, R., et al. (2015). Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. IUCrData. [Link]

  • Mohammadi, M., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • Saroja, G., & Aruna, S. (2007). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. [Link]

  • Hadjipetrou, M., et al. (2015). 1-(3-Iodopropyl)-4-methylquinolin-1-ium Iodide. MDPI. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Darzynkiewicz, Z., & Halicka, H. D. (2013). Assessment of Cell Viability. Microscopist.co.uk. [Link]

  • Claffey, J., et al. (2018). New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studi. RSC. [Link]

  • Kamat, A. G., et al. (1993). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Indian Academy of Sciences. [Link]

  • Rieger, A. M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. PMC. [Link]

  • Belguedj, R., et al. (2015). Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. ResearchGate. [Link]

  • Samarakoon, S., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Thompson, J. A., & Nicotera, P. (1998). Methyl iodide toxicity in rat cerebellar granule cells in vitro: the role of glutathione. PubMed. [Link]

  • Gómez-Chantada, F., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Al-Shammari, Z. A. M., et al. (2023). Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice. Systematic Reviews in Pharmacy. [Link]

  • 5-AMINO-1-METHYLQUINOLINIUM. precisionFDA. [Link]

  • Stojiljkovic, M. P., et al. (2013). Toxicology of iodine: A mini review. ResearchGate. [Link]

Sources

Application Notes and Protocols for 1-Methyl-5-nitroquinolin-1-ium iodide as a Novel Fluorescent Biological Stain

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Quinolinium-Based Fluorophores in Cellular Imaging

Quinoline derivatives represent a significant class of heterocyclic aromatic compounds that have been extensively explored as fluorescent probes in biological imaging.[1][2] Their inherent photophysical properties, combined with the potential for chemical modification, make them versatile scaffolds for developing novel stains and sensors.[3] Small molecule fluorescent probes are indispensable tools for a broad range of biological applications, offering the ability to visualize cellular structures and dynamic processes with high sensitivity and selectivity.[3][4] This application note introduces 1-Methyl-5-nitroquinolin-1-ium iodide, a cationic quinolinium salt, as a potential novel fluorescent stain for live-cell imaging. While specific applications of this compound are still under investigation, its structural characteristics suggest a utility in visualizing cellular components. This guide provides a detailed, albeit hypothetical, protocol for its initial characterization and use, grounded in the established principles of fluorescence microscopy and the known behavior of related cationic dyes.

Proposed Mechanism of Action

The chemical structure of this compound suggests a potential mechanism of action for cellular staining. As a cationic molecule, it is likely to exhibit an affinity for anionic structures within the cell through electrostatic interactions.[] This could lead to its accumulation in the nucleus, binding to DNA and RNA, or in mitochondria, which possess a negative membrane potential.[6] The nitro-group, being a strong electron-withdrawing group, may influence the photophysical properties of the quinolinium core, potentially leading to environment-sensitive fluorescence or a "turn-on" response upon binding to its target.[7]

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Live-cell imaging solution (e.g., FluoroBrite™ DMEM)[8]

  • Adherent cell line (e.g., HeLa, A549)

  • Glass-bottom imaging dishes or multi-well plates

  • Fluorescence microscope with appropriate filter sets

Experimental Protocols

Preparation of Staining Solution

It is recommended to prepare a concentrated stock solution of this compound in DMSO to ensure solubility and stability.

Stock Solution (10 mM):

  • Weigh out a precise amount of this compound.

  • Dissolve in an appropriate volume of high-quality DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

Working Solution (1-10 µM):

  • On the day of the experiment, thaw the stock solution at room temperature.

  • Dilute the 10 mM stock solution in pre-warmed complete cell culture medium or a suitable imaging buffer to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).

  • Mix well by gentle inversion. Prepare fresh working solutions for each experiment.

Cell Culture and Staining

This protocol is optimized for adherent cells cultured in glass-bottom dishes.

  • Cell Seeding: Plate cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of staining.

  • Cell Culture: Culture the cells in a 37°C incubator with 5% CO2.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the freshly prepared working solution of this compound to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed imaging buffer (e.g., FluoroBrite™ DMEM) to remove unbound stain and reduce background fluorescence.[8]

  • Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy.

Fluorescence Microscopy and Image Acquisition

The spectral properties of this compound will need to be experimentally determined. Based on related quinolinium compounds, excitation is anticipated in the blue to green region of the spectrum, with emission in the green to red region.

  • Microscope Setup: Use a fluorescence microscope equipped with a sensitive camera and appropriate filter sets.

  • Initial Imaging Parameters:

    • Excitation: Start with a standard DAPI or GFP excitation filter.

    • Emission: Use a corresponding standard DAPI or GFP emission filter.

    • Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.[9]

  • Image Acquisition: Capture images using the lowest possible excitation light intensity to prevent photobleaching and phototoxicity.[10]

Data Presentation and Expected Results

The staining pattern of this compound will reveal its subcellular localization. A table summarizing the hypothetical staining characteristics is provided below for different potential targets.

Potential TargetExpected Staining PatternRationale
Nucleus Bright, localized fluorescence within the nuclear boundary.Cationic nature allows for binding to negatively charged nucleic acids.
Mitochondria Punctate, filamentous staining in the cytoplasm.Accumulation driven by the mitochondrial membrane potential.
Cytoplasm Diffuse fluorescence throughout the cytoplasm.General, non-specific binding or accumulation.

Workflow Diagram

Staining_Protocol cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging A Prepare 10 mM Stock Solution in DMSO B Prepare 1-10 µM Working Solution A->B E Incubate with Staining Solution (15-30 min) B->E C Seed and Culture Cells D Wash Cells with PBS C->D D->E F Wash Cells with Imaging Buffer E->F G Acquire Images with Fluorescence Microscope F->G

Caption: Experimental workflow for staining live cells with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound stain.Increase the number and duration of washing steps.[9]
Staining concentration is too high.Titrate the stain concentration to a lower range (e.g., 0.1-1 µM).[11]
No or Weak Signal Inappropriate filter set.Determine the excitation and emission spectra of the compound and use matching filters.
Staining concentration is too low.Increase the concentration of the staining solution.[11]
Photobleaching.Reduce excitation light intensity and exposure time. Use an anti-fade reagent if compatible with live-cell imaging.[1]
Cell Death or Abnormal Morphology Phototoxicity.Minimize exposure to excitation light. Use a more sensitive camera.[10]
Cytotoxicity of the compound.Perform a dose-response experiment to determine the optimal non-toxic concentration.

Safety and Handling

The toxicological properties of this compound have not been fully investigated. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound holds promise as a novel fluorescent probe for cellular imaging. The protocols outlined in this application note provide a robust starting point for researchers to explore its potential as a biological stain. Empirical optimization of staining concentration, incubation time, and imaging parameters will be crucial for achieving high-quality, reproducible results.

References

  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]

  • Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Retrieved from [Link]

  • Samanta, S., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Li, N., et al. (2012). Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. PubMed. Retrieved from [Link]

  • Molecular Expressions. (2015). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Retrieved from [Link]

  • Samanta, S., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. Retrieved from [Link]

  • Yuan, L., et al. (2017). Quinolizinium-based tunable pH fluorescent probes for imaging in live cells. ResearchGate. Retrieved from [Link]

  • Lim, C. S., et al. (2013). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. ACS Publications. Retrieved from [Link]

  • Sivandzade, F., & Cucullo, L. (2021). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. Retrieved from [Link]

  • Ito, Y., et al. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Oxford Academic. Retrieved from [Link]

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Retrieved from [Link]

  • van der Vlag, M. A., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. PMC. Retrieved from [Link]

  • van der Vlag, M. A., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Publications. Retrieved from [Link]

  • Zhang, X., et al. (2017). Novel near-infrared fluorescent probe for live cell imaging. PMC. Retrieved from [Link]

  • Kuznetsova, R. T., et al. (2025). Luminescence Properties of Nitro Derivatives of Fluorescein. ResearchGate. Retrieved from [Link]

  • Kobayashi, H., et al. (2009). New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. ACS Publications. Retrieved from [Link]

  • Li, W., et al. (2025). Fluorescence enhancement of quinolines by protonation. ResearchGate. Retrieved from [Link]

  • Pereira, A. M. V. M., et al. (2016). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PMC. Retrieved from [Link]

  • Labinsights. (2025). A Guide to Fluorescent Dyes in Life Science Research. Retrieved from [Link]

Sources

synthetic route for 1-Methyl-5-nitroquinolin-1-ium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis and Characterization of 1-Methyl-5-nitroquinolin-1-ium iodide

Executive Summary

This guide details the synthetic route for This compound via the Menschutkin reaction. Unlike simple quinoline alkylations, the presence of the electron-withdrawing nitro group (


) at the C5 position significantly deactivates the nitrogen lone pair, necessitating optimized thermal conditions and solvent selection to ensure high conversion. This protocol utilizes a precipitation-driven equilibrium shift in polar aprotic media to maximize yield and purity.

Target Molecule:

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Key Application: Precursor for reduction to 1-methyl-1,2,3,4-tetrahydroquinolines; electrophilic intermediate for nucleophilic aromatic substitution studies; NAD+ mimic in redox research.

Strategic Synthesis Design

Mechanistic Insight

The reaction proceeds via an


 mechanism  where the quinoline nitrogen acts as the nucleophile attacking the methyl iodide electrophile.
  • Electronic Deactivation: The 5-nitro group exerts a strong electron-withdrawing effect (inductive and mesomeric) on the bicyclic system. While the resonance effect is most pronounced at positions 2 and 4, the overall electron density of the ring is lowered, reducing the nucleophilicity of the N1 lone pair compared to unsubstituted quinoline.

  • The "Peri" Effect: The C5 position is spatially close to the C4 position, but remote from N1. Steric hindrance is minimal, but the electronic deactivation requires higher activation energy (heat).

Solvent Selection Strategy

We utilize Acetonitrile (


)  as the reaction medium for three critical reasons:
  • Solubility: It dissolves the neutral precursor (5-nitroquinoline) effectively at elevated temperatures.

  • Dielectric Constant: Its high polarity stabilizes the transition state of the charge-separation step.

  • Product Isolation: The target product is an ionic salt, which is insoluble in

    
     (especially when cooled). This causes the product to precipitate as it forms, driving the equilibrium forward (Le Chatelier’s principle) and simplifying workup to a filtration step.
    

Safety Protocol (Critical)

WARNING: Methyl Iodide (MeI) is a potent neurotoxin and suspected carcinogen.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE:

    • Gloves: Standard nitrile gloves are permeable to MeI. Use Silver Shield/4H® (Laminate) gloves or double-gloved heavy-duty nitrile with immediate change upon splash.

    • Respiratory: If outside a hood (emergency only), a full-face respirator with organic vapor cartridges is required.

  • Quenching: Keep a solution of 10% aqueous ammonia or nucleophilic amine (e.g., triethylamine) ready to neutralize spills by converting volatile MeI to non-volatile quaternary salts.

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Qty (Example)Role
5-Nitroquinoline 174.161.05.00 gLimiting Reagent
Methyl Iodide 141.943.05.4 mL (12.2 g)Electrophile (Excess)
Acetonitrile 41.05Solvent25 mLReaction Medium
Ethyl Acetate/Ether -Wash30 mLPurification
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 5-Nitroquinoline (5.00 g) and Acetonitrile (25 mL). Stir at room temperature until fully dissolved. Note: Gentle warming (40°C) may be needed.

  • Alkylation:

    • Cool the solution slightly to room temperature.

    • Add Methyl Iodide (5.4 mL) dropwise via syringe through a septum. Caution: MeI is volatile; minimize open exposure.[4]

  • Reaction:

    • Heat the mixture to reflux (approx. 80-82°C) using an oil bath.

    • Duration: Maintain reflux for 24–48 hours .

    • Visual Check: The solution will darken, and a yellow/orange precipitate should begin to form after several hours.

  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.7) should disappear; the product will stay at the baseline (Rf = 0).

  • Workup:

    • Cool the reaction mixture to room temperature, then place in an ice bath (0°C) for 1 hour to maximize precipitation.

    • Filtration: Collect the solid by vacuum filtration using a sintered glass funnel (Porosity 3).

    • Washing: Wash the filter cake with cold acetonitrile (

      
      ) followed by diethyl ether or ethyl acetate (
      
      
      
      ) to remove unreacted starting material and iodine traces.
  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Workflow Visualization

SynthesisWorkflow Reactants Reactants 5-Nitroquinoline + MeI Dissolution Dissolution Solvent: MeCN Reactants->Dissolution Reflux Reflux 80°C, 24-48h (Precipitation occurs) Dissolution->Reflux Add MeI Cooling Cooling 0°C (Ice Bath) Reflux->Cooling Filtration Filtration Vacuum Filter Cooling->Filtration Washing Washing 1. Cold MeCN 2. Et2O Filtration->Washing Washing->Filtration Recycle filtrate if yield low Product Final Product Yellow/Orange Solid Washing->Product

Figure 1: Operational workflow for the synthesis of this compound.

Characterization & QC

Since the product is a quaternary salt, it will exhibit distinct physical properties compared to the neutral precursor.

Expected Data
ParameterSpecificationNotes
Appearance Yellow to Orange Crystalline SolidColor arises from extended conjugation and nitro group.
Melting Point 220°C – 245°C (Decomposition) Sharp melting points are rare for quaternary salts; they often darken/decompose.
Solubility Soluble: DMSO, Methanol, Water. Insoluble: Ether, Hexanes, DCM.Use DMSO-d6 for NMR.
NMR Analysis (Predicted Shifts in DMSO-d6)

The positive charge on the nitrogen desheilds the entire ring system.

  • 
     9.4 - 9.6 ppm (d, 1H):  H-2 proton (Most deshielded due to proximity to 
    
    
    
    ).
  • 
     9.1 - 9.3 ppm (d, 1H):  H-4 proton.
    
  • 
     8.5 - 8.8 ppm (m, 2H):  H-8 and H-6 protons.
    
  • 
     8.1 - 8.3 ppm (m, 2H):  H-3 and H-7 protons.
    
  • 
     4.7 - 5.0 ppm (s, 3H): 
    
    
    
    (Diagnostic singlet).
Mass Spectrometry
  • ESI-MS (+): Observe peak at

    
      (corresponding to the cation 
    
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Solvent too polar or volume too high.Concentrate the reaction mixture by rotary evaporation to 50% volume. Add

to induce precipitation.
Low Yield (<50%) Incomplete reaction due to deactivation.Extend reflux time to 72h. Add an additional 1.0 equiv of MeI at the 24h mark.
Oiling Out Impurities or residual solvent.Decant the supernatant oil. Triturate the oil vigorously with fresh diethyl ether or acetone to induce crystallization.
Dark/Black Product Iodine contamination.[5][6][7]Wash the solid thoroughly with minimal cold acetone or ethyl acetate. Recrystallize from Ethanol/Methanol if necessary.

References

  • Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der Amine. Z. Phys. Chem., 6, 41–57. (Foundational Mechanism).[5]

  • Zymalkowski, F., & Tinapp, P. (1900s). Synthesis of quinoline derivatives.
  • Sigma-Aldrich/Merck Safety Data Sheet. Methyl Iodide Safety & Handling.

  • PubChem Compound Summary. Quinolinium, 1-methyl-5-nitro-, iodide.

  • Albright, J. O., & Shepherd, R. G. (1973).[2] Nitro-substituted heterocyclic cations. Journal of Heterocyclic Chemistry. (Analogous nitro-heterocycle synthesis conditions).

Sources

Application Note: 1-Methyl-5-nitroquinolin-1-ium iodide as a Potential Antimicrobial Agent

[1]

Executive Summary

This technical guide outlines the synthesis, characterization, and biological profiling of 1-Methyl-5-nitroquinolin-1-ium iodide , a cationic quinolinium salt with significant potential as an antimicrobial agent. Quinolinium salts function primarily as membrane-active agents (cationic surfactants), but the inclusion of a nitro group at the 5-position introduces a secondary mechanism of action via nitro-reduction and oxidative stress.

This document provides researchers with self-validating protocols for synthesis, CLSI-compliant antimicrobial susceptibility testing (AST), and mechanistic elucidation.

Part 1: Chemical Identity & Synthesis Protocol

Rationale

The synthesis utilizes the Menschutkin reaction , a nucleophilic substitution (

  • Why Methyl Iodide? Iodide is a good leaving group and a soft nucleophile, stabilizing the resulting quaternary ammonium salt.

  • Why 5-Nitro? The electron-withdrawing nitro group lowers the pKa of the ring system and may serve as a prodrug moiety activated by bacterial nitroreductases (similar to nitrofurantoin).

Synthesis Workflow (Graphviz)

SynthesisWorkflowReactantsReactants:5-Nitroquinoline (1 eq)Methyl Iodide (3-5 eq)ReactionReaction:Reflux (60-80°C)Sealed Tube/CondenserTime: 6-24hReactants->Reaction MixSolventSolvent System:Acetone or Acetonitrile(Anhydrous)Solvent->ReactionPrecipitationPrecipitation:Product is ionic (insoluble in non-polar)Spontaneous crystallizationReaction->Precipitation CoolingWorkupWorkup:FiltrationWash: Cold Acetone/EtherPrecipitation->WorkupValidationValidation:1H NMR (DMSO-d6)Melting PointWorkup->Validation

Figure 1: Step-by-step synthesis workflow for N-methylation of 5-nitroquinoline.

Detailed Protocol

Safety Warning: Methyl iodide is a volatile neurotoxin and suspected carcinogen. All operations must be performed in a functioning fume hood.

  • Preparation: Dissolve 5-nitroquinoline (1.0 g, 5.74 mmol) in anhydrous acetone (10 mL).

  • Alkylation: Add methyl iodide (1.07 mL, ~17.2 mmol, 3 equivalents).

    • Note: Excess MeI drives the equilibrium forward as the product precipitates out.

  • Incubation: Heat the mixture to reflux (approx. 40-50°C) in a sealed pressure tube or round-bottom flask with a reflux condenser. Stir for 12–24 hours.

    • Visual Check: A yellow-to-orange precipitate should form as the salt is generated.

  • Isolation: Cool the reaction to room temperature and then to 4°C. Filter the precipitate under vacuum.

  • Purification: Wash the solid cake 3x with cold diethyl ether or acetone to remove unreacted starting material.

  • Drying: Dry under vacuum at 40°C.

Expected Analytical Profile:

  • Appearance: Yellow to orange crystalline solid.

  • Solubility: Soluble in water, DMSO, Methanol; Insoluble in Ether, Hexane.

  • 1H NMR (DMSO-d6): Expect a significant downfield shift of the N-Methyl singlet (approx.

    
     4.5–5.0 ppm) compared to free methylamine, confirming quaternization.
    

Part 2: Antimicrobial Susceptibility Testing (AST)[1]

Methodology: Broth Microdilution (CLSI M07)

Standard optical density (OD) measurements are risky for nitro-compounds due to their intrinsic yellow color, which can mask bacterial turbidity. We recommend a Resazurin-based viability assay.

Reagents
  • Muller-Hinton Broth (MHB): Cation-adjusted.

  • Resazurin Solution: 0.015% (w/v) in sterile PBS.

  • Positive Control: Ciprofloxacin or Meropenem.

  • Vehicle Control: DMSO (Final concentration < 1%).

Protocol Steps
  • Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup:

    • Add 100 µL of MHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of this compound stock (e.g., 1024 µg/mL) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + Solvent).[1]

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume = 200 µL.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout (The Critical Step):

    • Add 30 µL of Resazurin solution to all wells.

    • Incubate for 1–4 hours.

    • Interpretation: Blue = No Growth (Inhibition); Pink/Colorless = Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration preventing the Blue

      
       Pink color shift.
      

Part 3: Mechanism of Action (MoA) Investigation

Dual-Action Hypothesis
  • Membrane Disruption: The permanent positive charge on the quinolinium nitrogen interacts with negatively charged bacterial phospholipids (Lipid A in Gram-negatives, Teichoic acids in Gram-positives).

  • Oxidative Stress: The 5-nitro group can be enzymatically reduced (Type I or II nitroreductases) to form reactive nitro-radicals, damaging DNA.

MoA Pathway Diagram (Graphviz)

MoACompoundThis compoundMembraneElectrostatic Attraction(Negatively charged cell wall)Compound->MembraneEntryIntracellular PenetrationCompound->EntryInsertionHydrophobic Insertionof Quinoline RingMembrane->InsertionLeakageMembrane Depolarization& Pore FormationInsertion->LeakageDeath1Cell Lysis(Bactericidal)Leakage->Death1ReductaseNitroreductase Activation(R-NO2 -> R-NO-)Entry->ReductaseROSROS Generation(Superoxide/Hydroxyl radicals)Reductase->ROSDNADNA Strand Breaks& Protein OxidationROS->DNADNA->Death1

Figure 2: Proposed dual-mechanism of action: Membrane disruption (left) and Nitro-radical induced oxidative stress (right).

Validation Protocol: Membrane Permeabilization
  • Assay: Propidium Iodide (PI) Uptake.

  • Principle: PI is membrane-impermeable. It only fluoresces (Ex 535nm / Em 617nm) when it binds DNA inside cells with compromised membranes.

  • Procedure:

    • Treat bacterial culture (

      
      ) with the compound at 
      
      
      MIC.
    • Incubate for 0, 30, 60, 120 mins.

    • Add PI (final 10 µM).

    • Measure fluorescence. Increased signal vs. control indicates membrane pore formation.

Part 4: Data Reporting & Safety

Data Summary Table (Template)

Researchers should tabulate data as follows to calculate the Selectivity Index (SI).

OrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureusATCC 29213[Data][Data]< 4 (Bactericidal)
E. coliATCC 25922[Data][Data]> 4 (Bacteriostatic)
P. aeruginosaATCC 27853[Data][Data]-
Mammalian Vero Cells CC50 (µg/mL) - SI (CC50/MIC)
Handling & Disposal
  • Iodide Counter-ion: Long-term storage can lead to oxidation (

    
    ), turning the compound brown. Store in amber vials at 4°C.
    
  • Waste: Segregate as halogenated organic waste.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[2][1][3][4][5][6] [Link]

  • Kouznetsov, V. V., et al. (2014).[4] "Quinoline derivatives as promising pharmacophore in antimicrobial drug discovery." Current Topics in Medicinal Chemistry. (Contextual grounding for quinoline antimicrobials). [Link]

  • Menschutkin, N. (1890). "Beiträge zur Kenntniss der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine." Zeitschrift für Physikalische Chemie. (Foundational chemistry for quaternization). [Link]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. (Protocol source for colorimetric MIC). [Link]

  • Denny, W. A. (2002). "Nitroreductase-based GDEPT." Current Pharmaceutical Design. (Mechanistic reference for nitro-reduction). [Link]

Technical Assessment and Analytical Profiling of 1-Methyl-5-nitroquinolin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Target Analyte: 1-Methyl-5-nitroquinolin-1-ium iodide CAS: (Derivative of 5-Nitroquinoline, CAS 607-34-1) Class: Quaternary Ammonium Salt / Nitro-heterocycle Molecular Formula:


Molecular Weight:  ~316.09  g/mol  (Cation: 189.19 Da; Anion: 126.90 Da)[1]

Application Context: This compound acts as a permanent cation due to the quaternized nitrogen. It is primarily used as a synthetic intermediate (electrophile) or a model compound for studying redox mechanisms of nitro-heterocycles. Its analysis requires specialized techniques to handle its ionic nature, potential for "pseudobase" formation under basic conditions, and the redox activity of the nitro group.

Critical Stability Insight (Expert Note)

Unlike neutral organic molecules, N-alkylated nitroquinolinium salts are highly electrophilic. In basic aqueous media (pH > 8), the hydroxide ion attacks the electron-deficient ring (usually at C2 or C4), forming a pseudobase (1-methyl-dihydro-hydroxy-nitroquinoline). This reaction is reversible upon acidification but can lead to irreversible degradation (ring opening) if prolonged. All analytical buffers must be maintained at pH < 5.0 to ensure the integrity of the quinolinium cation.

Chromatographic Methods (HPLC & LC-MS)[2]

Standard Reverse-Phase (RP) C18 chromatography is unsuitable for this analyte because the permanent positive charge prevents retention, causing it to elute in the void volume. Two robust alternatives are detailed below.

Protocol A: Ion-Pair Chromatography (IPC-UV)

Best for: Quality Control, Purity Assays, and UV-based quantification.

Principle: An anionic pairing agent (alkane sulfonate) is added to the mobile phase. It forms a neutral ion-pair with the quinolinium cation, allowing retention on a hydrophobic C18 stationary phase.

ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Sodium Octanesulfonate + 20 mM

in Water (Adjust to pH 3.0 with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Isocratic Mode 60% A / 40% B (Adjust B% based on retention requirements)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array (DAD). Monitor at 254 nm (aromatic) and 320 nm (nitro-conjugation).
Temperature 30°C

Method Validation Steps:

  • System Suitability: Inject a standard; tailing factor must be < 1.5. If tailing occurs, increase octanesulfonate concentration.

  • Iodide Interference: The iodide counterion absorbs in the low UV (<230 nm). Ensure the iodide peak (which elutes near the void volume) is separated from the organic cation.

Protocol B: HILIC-MS (Hydrophilic Interaction LC)

Best for: Trace analysis, biological matrices, and Mass Spectrometry.

Principle: Uses a polar stationary phase with a high-organic mobile phase. The cationic analyte partitions into the water-enriched layer on the silica surface.

ParameterSpecification
Column Bare Silica or Amide-HILIC (e.g., Waters XBridge Amide), 100 x 2.1 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 10 minutes. (High organic start is critical for HILIC).
Detection ESI-MS (Positive Mode). Target ion:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The quaternization of the ring nitrogen causes a significant downfield shift compared to the neutral 5-nitroquinoline precursor.

  • Solvent: DMSO-

    
     (Avoid basic solvents like pyridine-
    
    
    
    ).
  • Key Diagnostic Signals (

    
    H): 
    
    • N-Methyl Group: A sharp singlet typically between 4.5 – 5.0 ppm . (Neutral methyl groups are usually < 3.0 ppm; the aromatic ring current and positive charge deshield this significantly).

    • H2 Proton: The proton adjacent to the quaternary nitrogen will be the most deshielded aromatic signal, likely appearing as a doublet or multiplet > 9.0 ppm .

    • Nitro Effect: Protons ortho to the nitro group (H4, H6) will also be deshielded.

UV-Visible Spectroscopy[3]
  • Solvent: 10 mM Acetate Buffer (pH 4.0).

  • Features: Distinct absorption bands attributed to the quinolinium chromophore.

    • 
       (Conjugated system).
      
    • Bathochromic shift (red shift) is observed compared to neutral 5-nitroquinoline due to the increased electron demand of the quaternary nitrogen.

Electrochemical Analysis (Cyclic Voltammetry)

The nitro group (-NO


) is electrochemically active, providing a sensitive orthogonal detection method.

Protocol:

  • Working Electrode: Glassy Carbon.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Acetonitrile.
    
  • Scan Range: 0.0 V to -2.0 V (vs. Ag/AgCl).

  • Observed Features:

    • Wave 1 (

      
      ):  Reversible or quasi-reversible reduction of the quinolinium ring to a radical.
      
    • Wave 2 (

      
      ):  Irreversible reduction of the Nitro group (
      
      
      
      ).
    • Note: The presence of Iodide (

      
      ) may show an oxidation wave (
      
      
      
      ) around +0.5 V to +0.8 V.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (1-Me-5-NO2-Q+ I-) Prep Solubilization Solvent: DMSO or MeOH *Avoid Basic pH* Sample->Prep Check Stability Check Is pH < 5? Prep->Check Check->Prep No (Acidify) Split Select Method Check->Split Yes MethodA IPC-HPLC (UV) Quantification (Octanesulfonate/C18) Split->MethodA MethodB HILIC-MS Trace ID (Amide Column/ESI+) Split->MethodB MethodC Cyclic Voltammetry Redox Profiling (Nitro Reduction) Split->MethodC Result Validated Profile Purity & Identity MethodA->Result MethodB->Result MethodC->Result

Caption: Analytical decision matrix for this compound, emphasizing pH control to prevent pseudobase degradation.

References

  • Bunting, J. W., & Meathrel, W. G. (1974). Quaternary Nitrogen Heterocycles. IV. The 1-Methyl-4-nitroquinolinium and 4,4-Diiodo-1,1-dimethyl-1,4-dihydroquinolinium Cations.[2] Canadian Journal of Chemistry, 52(6), 962–974.

  • Sielc Technologies. (2018).[3] Separation of 5-Nitroquinoline on Newcrom R1 HPLC column. (Methodology adapted for cationic derivatives).

  • Lund University. (2019). Development and validation of UHPLC method for nicotine and impurities. (Reference for ion-pair chromatography of pyridine/quinoline alkaloids).

  • University of Rome. (2021). Electrochemical Transformations of Methylxanthines in Non-Aqueous Medium. (Reference for electrochemical reduction of N-methylated heterocycles).

Sources

Technical Application Note: Cytotoxicity Profiling of 1-Methyl-5-nitroquinolin-1-ium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

1-Methyl-5-nitroquinolin-1-ium iodide is a quaternary ammonium salt characterized by a positively charged quinolinium core and a nitro group at the 5-position. This structural motif presents a dual-threat mechanism to cellular viability, which must be accounted for in assay design:

  • DNA Intercalation: The planar, cationic quinolinium ring facilitates intercalation between DNA base pairs, potentially inhibiting replication and transcription.

  • Redox Cycling (The "Nitro" Factor): The 5-nitro group is susceptible to enzymatic reduction (e.g., by nitroreductases). This can generate nitro-radical anions that react with oxygen to produce superoxide anions (

    
    ), leading to oxidative stress and mitochondrial dysfunction.
    
⚠️ Critical Assay Consideration: The "False Viability" Risk

Nitro-aromatic compounds are notorious for interfering with tetrazolium-based assays (MTT, MTS, XTT). The nitro group can be chemically or enzymatically reduced to mimic the formazan product, or the compound itself may directly reduce tetrazolium salts in the absence of cells. Standard protocols must be modified to include specific interference controls.

Material Preparation & Handling[5][11]

Compound Properties[1][10][12][13][14][15][16]
  • Formula:

    
    
    
  • Molecular Weight: ~316.1 g/mol

  • Appearance: Yellow to orange crystalline solid.

  • Solubility: Soluble in DMSO (primary), Methanol, and warm water. Limited solubility in non-polar organic solvents.

Stock Solution Protocol

Objective: Create a stable 50 mM Stock Solution.

  • Weighing: Weigh 15.8 mg of this compound into a sterile 1.5 mL amber microcentrifuge tube (protect from light due to iodide content).

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for 3 months.

Experimental Design: The "Dual-Control" Strategy

To ensure data integrity, this protocol utilizes a modified MTT assay with a mandatory Abiotic Interference Control .

Plate Layout (96-Well)
Row123456789101112
A MMMMMMMMMMMM
B VCVCVCT1T1T1T2T2T2T3T3T3
C VCVCVCT4T4T4T5T5T5T6T6T6
D PCPCPCT7T7T7T8T8T8T9T9T9
E IC1 IC1 IC1 IC2 IC2 IC2 IC3 IC3 IC3 IC4 IC4 IC4
F ....................................
  • M: Media Blank (No cells, No drug)

  • VC: Vehicle Control (Cells + 0.5% DMSO)

  • PC: Positive Control (Cells + 10 µM Doxorubicin)

  • T1-T9: Test Compound (Cells + Drug, Dose Response)

  • IC (Interference Control): Media + Drug (No Cells) . Critical for this compound.

Step-by-Step Assay Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest cells (e.g., HeLa, MCF-7, or HepG2) in the exponential growth phase.

  • Dilute to

    
     cells/mL in complete media.
    
  • Dispense 100 µL/well (

    
     cells/well) into rows B-D.
    
  • Dispense 100 µL of cell-free media into rows A and E (Interference Controls).

  • Incubate for 24 hours at 37°C, 5%

    
    .
    
Phase 2: Compound Treatment (Day 1)
  • Preparation of Working Solutions:

    • Prepare a

      
       serial dilution of the compound in complete media.
      
    • Range: If targeting

      
      , prepare range from 0.1 µM to 100 µM.
      
    • Vehicle Limit: Ensure final DMSO concentration is

      
      .
      
  • Treatment:

    • Remove old media from the plate (carefully, or use a partial exchange method).

    • Add 100 µL of fresh media containing the specific drug concentration to "Test" wells (Rows B-D).

    • Add 100 µL of the same drug-media mixture to "Interference Control" wells (Row E). This checks if the drug reacts with MTT without cells.[1][2][3][4]

  • Incubate for 48 or 72 hours.

Phase 3: MTT Readout (Day 3/4)
  • Prepare MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Add 20 µL of MTT reagent to all wells (including Interference Controls).

  • Incubate for 3–4 hours at 37°C.

    • Observation: Check Row E (No cells). If these wells turn purple/dark, the compound is chemically reducing MTT. Proceed to Troubleshooting .

  • Remove media carefully.

  • Add 150 µL DMSO to dissolve formazan crystals.

  • Shake plate for 10 minutes (protected from light).

  • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Correction Logic

To calculate the true viability, you must correct for both background and chemical interference.

Formula for Corrected Absorbance (


): 


  • If

    
    , the compound is interfering.
    
  • Calculation:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability using a non-linear regression (4-parameter logistic) to determine

    
    .
    

Mechanistic Visualization

The following diagram illustrates the dual pathway of cytotoxicity and the potential assay interference point.

CytotoxicityMechanism cluster_Mito Mitochondrial Pathway cluster_Nucleus Nuclear Pathway Compound 1-Methyl-5-nitroquinolin-1-ium CellEntry Cellular Uptake (Cationic Transporters/Passive) Compound->CellEntry MTT_Interference FALSE SIGNAL: Direct MTT Reduction Compound->MTT_Interference Assay Artifact NitroReductase Nitroreductase (Enzymatic Reduction) CellEntry->NitroReductase Intercalation DNA Intercalation (Planar Cation) CellEntry->Intercalation Radical Nitro-Radical Anion NitroReductase->Radical 1e- reduction ROS ROS Surge (Superoxide) Radical->ROS Redox Cycling MitoDamage Mitochondrial Dysfunction ROS->MitoDamage Apoptosis Apoptosis / Cell Death MitoDamage->Apoptosis RepInhib Replication Block Intercalation->RepInhib RepInhib->Apoptosis

Figure 1: Mechanism of Action and Assay Interference. The compound enters the cell, causing DNA damage and oxidative stress. Note the potential for direct chemical reduction of MTT (black hexagon), necessitating cell-free controls.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in "No Cell" Wells Direct reduction of MTT by the nitro group.Switch Assay: Use Resazurin (Alamar Blue) or CellTiter-Glo (ATP) . These are not based on tetrazolium reduction and are resistant to nitro-interference.
Precipitation Low solubility in aqueous media.Ensure DMSO stock is fully dissolved. Do not exceed 100 µM in media. Check for crystals under microscope before adding MTT.
Inconsistent Replicates Light sensitivity of Iodide.Perform all steps in low light/amber tubes. Iodide can oxidize to Iodine (

), which is toxic.
Expert Recommendation: The "Gold Standard" Validation

If the MTT interference control is positive, do not rely on mathematical correction alone. Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo®).

  • Why? Nitro compounds rarely interfere with the Luciferase-Luciferin reaction used to detect ATP.

  • Protocol: Mix CellTiter-Glo reagent 1:1 with culture media. Incubate 10 min. Read Luminescence.

References

  • PubChem. (n.d.). 1-methylquinolin-1-ium-5-amine iodide (NNMTi) Compound Summary. National Library of Medicine. Retrieved Feb 19, 2026, from [Link]

    • Note: Provides physicochemical data on the amino-analog, relevant for solubility and structural comparisons.
  • Vélez, C., et al. (2013).[5] Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization.[5][6] Open Journal of Apoptosis, 2, 13-22.[5][6] [Link]

    • Establishes the cytotoxicity mechanism (DNA/Mitochondria) for nitro-quinolinium salts.
  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. [Link]

    • Reference for the standard MTT protocol and potential artifacts.
  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. [Link]

    • Provides the protocol for the recommended altern
  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Electrochemistry, toxicity, pharmacokinetics, and mechanism of action. Journal of Applied Toxicology. [Link]

    • Authoritative source on the redox cycling mechanism of nitro-arom

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-5-nitroquinolin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Methyl-5-nitroquinolin-1-ium iodide. The quaternization of 5-nitroquinoline presents unique challenges due to the electronic effects of the nitro group. This document provides in-depth troubleshooting, frequently asked questions, and a validated protocol to help you navigate these challenges and consistently achieve higher synthesis yields.

Reaction Overview & Mechanism

The synthesis of this compound is a classic N-alkylation reaction, specifically a Menshutkin reaction. In this process, the lone pair of electrons on the nitrogen atom of the 5-nitroquinoline ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This forms a new carbon-nitrogen bond, resulting in the desired quaternary ammonium salt.

The primary challenge stems from the 5-nitro substituent. As a strong electron-withdrawing group, it deactivates the quinoline ring by reducing the electron density and, consequently, the nucleophilicity of the nitrogen atom. This can lead to sluggish reactions and lower yields compared to the alkylation of unsubstituted quinoline. However, with optimized conditions, this hurdle can be effectively overcome.

reaction_mechanism cluster_reactants Reactants cluster_product Product 5NQ 5-Nitroquinoline Product This compound 5NQ->Product Nucleophilic Attack ts Transition State [5NQ---Me---I]‡ MeI Methyl Iodide MeI->Product

Caption: The Menshutkin reaction for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this reaction?

Yields can vary significantly based on the chosen conditions. Traditional methods using solvents like acetone or refluxing neat methyl iodide often result in modest to low yields, sometimes below 20-30%.[1] However, by employing optimized protocols, such as using specific ester-based solvents, yields can be dramatically improved to over 70-85%.[1]

Q2: What are the primary factors that influence the reaction yield?

The three most critical factors are:

  • Solvent Choice: The solvent plays a crucial role in stabilizing the charged transition state. Polar aprotic solvents are generally preferred. Ester-based solvents like ethyl acetate have been shown to act as catalytic reactive solvents, significantly boosting the yield.[1]

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition of the product or reactants. The reaction is often successfully performed at or slightly above room temperature (25-30°C) when using an optimal solvent.[1]

  • Stoichiometry: The molar ratio of methyl iodide to 5-nitroquinoline is a key parameter. Using a significant excess of methyl iodide can help drive the reaction to completion.[1]

Q3: Are there any significant side products to be aware of?

The primary side product is typically unreacted starting material. However, under forcing conditions (e.g., high heat), decomposition can occur. In a related reaction involving 4-nitroquinoline and methyl iodide, an unexpected rearrangement and addition product, a 4,4-diiodo-1,1-dimethyl-1,4-dihydroquinolinium cation, was formed.[2] While not directly reported for the 5-nitro isomer, this highlights the potential for complex side reactions due to the presence of the nitro group and iodide.

Q4: What safety precautions are essential when running this synthesis?

  • Methyl Iodide: This is a toxic and carcinogenic substance. It is a potent alkylating agent and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • 5-Nitroquinoline: Nitroaromatic compounds are potentially toxic and should be handled with care.

  • Pressure Build-up: The reaction should be conducted in a sealed vessel capable of withstanding potential pressure increases, especially if the reaction temperature is raised above the boiling point of methyl iodide (42°C).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: The reaction shows low or no conversion to the product.

  • Question: I've mixed my 5-nitroquinoline and methyl iodide, but after several hours, TLC analysis shows mostly starting material. What's going wrong?

  • Answer & Solution: This is a common issue often related to reaction conditions. The electron-withdrawing nitro group makes the quinoline nitrogen less nucleophilic, slowing the reaction.

    • Causality: Your solvent may not be adequately promoting the reaction. Solvents like ethers or hydrocarbons are poor choices for the Menshutkin reaction as they do not stabilize the polar transition state.

    • Recommended Action: Switch to an ester-based solvent such as ethyl acetate or methyl benzoate . A Chinese patent demonstrates that using ethyl acetate as a "catalytic reactive solvent" can increase the yield from ~20% to over 70%.[1] Start with a volume ratio of at least 5:1 (ethyl acetate:quinoline).

    • Further Steps: Ensure your methyl iodide is fresh and not discolored (which indicates decomposition and the presence of iodine). Also, consider increasing the molar ratio of methyl iodide to 5-nitroquinoline (e.g., 5:1) to push the equilibrium towards the product.[1]

Problem 2: The reaction works, but the yield is consistently low (<30%).

  • Question: I'm getting the desired product, but I can't seem to improve the yield beyond 30%. How can I optimize the process?

  • Answer & Solution: This indicates that your reaction conditions are suboptimal and not driving the reaction to completion.

    • Causality: You are likely hitting an equilibrium point where the forward reaction rate is slow, or you are losing the product during workup. Simply increasing the temperature is not always the best solution, as it can promote side reactions.

    • Recommended Action: Implement the optimized protocol detailed in Section 4. The combination of an ester solvent, an appropriate molar excess of methyl iodide, and controlled temperature is crucial. According to literature, a reaction in ethyl acetate at 25-30°C with a staged addition of methyl iodide can achieve high yields.[1]

    • Workup Tip: The product is an ionic salt. Ensure you are not losing it during purification. It should precipitate from the reaction mixture. Wash the crystalline product with a solvent in which it is insoluble (like cold ethyl acetate or diethyl ether) to remove unreacted starting materials.

Problem 3: The final product is impure, discolored, or difficult to crystallize.

  • Question: My product has precipitated as an oil or a deeply colored solid, and I'm struggling to purify it. What should I do?

  • Answer & Solution: Impurities often arise from side reactions or the presence of iodine from decomposed methyl iodide.

    • Causality: The yellow or brown discoloration is often due to the formation of I₂. Oily products suggest that the crystallization process was incomplete or that impurities are preventing a proper crystal lattice from forming.

    • Recommended Action - Purification:

      • Initial Wash: After filtering the crude product, wash it thoroughly with diethyl ether to remove residual methyl iodide and unreacted 5-nitroquinoline.

      • Decolorization: If the product is heavily discolored, you can attempt recrystallization from a suitable solvent (e.g., ethanol). Dissolve the crude product in a minimal amount of hot ethanol. If the color persists, you can add a small amount of activated charcoal, heat briefly, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities.

      • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.

      • Soxhlet Extraction: For very persistent impurities, the patent literature suggests that the product can be purified via Soxhlet extraction using the mother liquor from the reaction as the solvent.[1]

Optimized Experimental Protocol & Workflow

This protocol is designed for high-yield synthesis based on methods reported to achieve yields greater than 70%.[1]

Experimental Workflow Diagram

Caption: High-yield workflow for the synthesis of this compound.

Reagents & Quantitative Data
ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
5-Nitroquinoline174.161.74 g0.011
Methyl Iodide (MeI)141.947.10 g (3.11 mL)0.055
Ethyl Acetate88.1120-40 mL--
Step-by-Step Methodology
  • Reactor Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-nitroquinoline (1.74 g, 0.01 mol).

  • Solvent Addition: Add ethyl acetate (30 mL) to the flask. Stir the mixture for 10-15 minutes under a nitrogen atmosphere to dissolve the starting material and purge oxygen.

  • First Methyl Iodide Addition: Add a portion of the methyl iodide (e.g., 1.5-2 molar equivalents, ~1.2 mL) to the stirring solution. Seal the flask (ensure the vessel can withstand a slight pressure increase).

  • Initial Reaction: Stir the reaction mixture at a controlled temperature of 25-30°C for 2 hours. A yellow precipitate should begin to form.

  • Second Methyl Iodide Addition: Add the remaining methyl iodide to the reaction mixture.

  • Complete Reaction: Continue to stir the sealed reaction for an additional 4-8 hours at 25-30°C. Monitor the reaction progress by TLC if desired (the product will be highly polar and likely remain at the baseline).

  • Crystallization: Turn off the stirring and allow the reaction vessel to stand undisturbed for 5-10 hours to ensure complete precipitation of the product.

  • Isolation: Collect the yellow crystalline product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials and residual methyl iodide.

  • Drying: Dry the purified this compound under vacuum to obtain the final product. The expected yield should be >70%.

References

  • Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
  • Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 591-594.
  • Chinese Patent CN100532362C. (2009). Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
  • Murray, W. J., & Tiley, E. P. (1975). Quaternary Nitrogen Heterocycles. IV. The 1-Methyl-4-nitroquinolinium and 4,4-Diiodo-1,1-dimethy1-1,4-dihydroquinolinium Cations. Canadian Journal of Chemistry, 53(19), 3025-3028.
  • Calibre. (n.d.). Driving Precise Alkylation Reactions with Methyl Iodide.
  • Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry. Wiley.

Sources

troubleshooting guide for experiments with 1-Methyl-5-nitroquinolin-1-ium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for Experimental Protocols Document ID: MNQ-TS-2026-02 Status: Active[1][2]

Executive Summary

This guide addresses the specific chemical behavior of 1-Methyl-5-nitroquinolin-1-ium iodide . Unlike simple quinolinium salts, the presence of the nitro group at the 5-position significantly alters the electronic landscape of the molecule.[1] It creates a highly electron-deficient ring system, increasing susceptibility to nucleophilic attack (pseudobase formation) and altering solubility profiles.[1][2] This guide synthesizes troubleshooting protocols for synthesis, handling, and spectral validation.

Module 1: Synthesis & Purification Integrity

User Issue: “My reaction yield is low, or the product remains an oil that refuses to crystallize.”

Technical Diagnosis

The 5-nitro group is strongly electron-withdrawing.[1][2] While it is not peri-positioned (like the 8-nitro isomer) to sterically block the nitrogen, it inductively deactivates the ring nitrogen, making it a poorer nucleophile than unsubstituted quinoline. Standard methylation protocols (e.g., room temperature stirring) often fail to drive the reaction to completion.[2]

Troubleshooting Protocol
Parameter Standard Protocol Optimized Protocol (Troubleshooting) Rationale
Solvent Ethanol or AcetoneNeat (Solvent-free) or Acetonitrile Ethanol can participate in solvolysis at high temps.[1][2] Acetonitrile allows higher reflux temperatures (82°C) to overcome deactivation.[2]
Reagent Methyl Iodide (1.1 equiv)Methyl Iodide (5-10 equiv) Excess MeI acts as both solvent and reactant, driving the equilibrium forward via mass action.[1][2]
Condition Reflux (Open air)Sealed Pressure Tube (80-90°C) MeI boils at 42°C. Open reflux loses reagent.[1][2] A sealed tube maintains concentration and allows heating above boiling point.[2]
Workup EvaporationPrecipitation with Et₂O The salt is insoluble in diethyl ether.[2] Pouring the reaction mixture into cold ether forces rapid crystallization of the product while leaving unreacted starting material in solution.
Workflow Visualization

The following diagram outlines the critical decision points in the synthesis and purification workflow.

SynthesisWorkflow Start Start: 5-Nitroquinoline + MeI Decision Is Nitrogen Nucleophilic? Start->Decision MethodA Standard Reflux (Acetone/EtOH) Decision->MethodA No (Deactivated) MethodB Pressure Tube / Neat (80°C, 24h) Decision->MethodB Yes (Force Conditions) ResultA Incomplete Conversion (Oily Mix) MethodA->ResultA ResultB High Conversion (Precipitate Formed) MethodB->ResultB ResultA->MethodB Retry with Heat Workup Precipitation into Cold Diethyl Ether ResultB->Workup Filtration Vacuum Filtration (Wash with Et2O) Workup->Filtration Drying Vacuum Dry over P2O5 (Protect from Light) Filtration->Drying

Caption: Synthesis workflow emphasizing the necessity of forcing conditions (pressure/heat) due to the electron-withdrawing nitro group.

Module 2: Stability & Handling (The "Black Sample" Phenomenon)

User Issue: “The yellow powder turned dark brown/black after storage.”

Technical Diagnosis

This compound suffers from two distinct instability pathways:[2]

  • Iodide Oxidation: The iodide counterion (

    
    ) is photosensitive and easily oxidizes to iodine (
    
    
    
    ), which is dark brown/purple.[2]
  • Pseudobase Formation: The nitro-substituted quinolinium ring is extremely electrophilic.[2] Moisture in the air (containing trace

    
    ) attacks the C-2 or C-4 position, forming a pseudo-base (a neutral dihydroquinoline).[1][2] This disrupts the aromatic system and causes deep color changes (often red or purple due to charge transfer bands).[2]
    
Corrective Actions
  • Storage: Must be stored in amber vials, under Argon/Nitrogen, ideally at -20°C.

  • Recovery: If the sample is dark but not decomposed:

    • Dissolve in minimal hot ethanol.

    • Add a few drops of Hydroiodic acid (HI) . This reverses the pseudobase equilibrium (

      
       removal) and reduces any 
      
      
      
      .[1][2]
    • Reprecipitate with ether.[2][3]

Module 3: Spectroscopic Validation (NMR Anomalies)

User Issue: “The NMR spectrum in DMSO-d6 shows extra peaks or shifting signals. Is my product impure?”

Technical Diagnosis

Quaternary ammonium salts often exhibit concentration-dependent chemical shifts due to ion-pairing and


-stacking.[1][2] Furthermore, in DMSO, trace water can shift the equilibrium toward the pseudobase, causing "ghost" peaks of the neutral species.
Reference Data: 1H NMR Expectations

Solvent: DMSO-d6 (Acidified with trace TFA to suppress pseudobase)

Proton PositionChemical Shift (

ppm)
MultiplicityMechanistic Insight
N-CH₃ 4.60 – 5.00 Singlet (3H)Diagnostic peak.[1][2] Deshielded by positive charge on Nitrogen.[2]
H-2 9.40 – 9.60 DoubletMost deshielded proton.[1][2] Adjacent to

and electron-deficient.[1][2]
H-4 9.00 – 9.30 DoubletDeshielded by

and the magnetic anisotropy of the 5-NO₂ group.[1][2]
H-3 8.10 – 8.30 DD / Multiplet-
H-6, H-7, H-8 8.00 – 8.50 MultipletsAromatic region.[1][2] H-6 is often deshielded by the ortho-nitro group.[1][2]

Critical Check: If you see a new singlet around


 3.5-4.0 ppm or multiplets in the alkene region (5.0-7.0 ppm), you have formed the pseudobase .[1][2] Acidify the NMR tube with one drop of 

or

to restore the cation spectrum [1].
Module 4: Reactivity & Application Troubleshooting

User Issue: “The compound fails to react as an electrophile in basic buffers (pH > 7).”

Technical Diagnosis: The Pseudobase Trap

In many biological or coupling assays, researchers use basic buffers (PBS pH 7.4, Carbonate pH 9).[2] For 1-methyl-5-nitroquinolinium, the


 (equilibrium constant for cation/pseudobase) is significantly lower than unsubstituted quinoline due to the nitro group.[1][2]
  • Mechanism: The

    
     attacks the highly positive C-2 or C-4 carbon.[1][2]
    
  • Consequence: The molecule becomes a neutral, uncharged species which is no longer electrophilic and precipitates out of aqueous solution.[2]

Pathway Visualization: Pseudobase Equilibrium

Pseudobase Cation Cationic Form (Electrophilic, Soluble) Active Species Transition Equilibrium (pH Dependent) Cation->Transition High pH Hydroxide + OH- Transition->Cation Pseudobase Pseudobase (Neutral) (Nucleophilic, Insoluble) Inactive Species Transition->Pseudobase Pseudobase->Transition Add Acid (H+)

Caption: The reversible equilibrium between the active cation and inactive pseudobase.[2] High pH drives the reaction to the right (Red), deactivating the compound.

Solution for Biological Assays
  • Buffer Choice: Avoid Carbonate or Tris at high pH.[2] Use Phosphate or Acetate buffers at pH < 6.0 if possible.[2]

  • Solvent: Prepare stock solutions in anhydrous DMSO . Do not store aqueous stocks.

  • Reaction Design: If the reaction requires a base (e.g., Knoevenagel condensation), add the base last and in controlled equivalents to favor the desired nucleophilic attack over hydroxide attack [2].

References
  • Bunting, J. W., & Meathrel, W. G. (1974).[2] Quaternary Nitrogen Heterocycles. V. Substituent Effects on the Equilibrium Constants for Pseudobase Formation from Quinolinium and Isoquinolinium Cations. Canadian Journal of Chemistry, 52(6), 962–974.[2]

  • Vaughan, W. R. (1948).[2][3] 4-Methyl-8-nitroquinoline and Related Compounds. Journal of the American Chemical Society, 70(6), 2294–2294.[2]

  • Zama, S., et al. (2015).[2] Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. Acta Crystallographica Section E, 71(2), o133–o134.[2] (Cited for analogous nitro-heterocyclic salt handling and crystallography).[1][2]

Sources

Technical Support Center: 1-Methyl-5-nitroquinolin-1-ium Iodide Signal Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource for researchers working with 1-Methyl-5-nitroquinolin-1-ium iodide . It addresses the inherent photophysical limitations of this compound (heavy atom quenching, nitro-group quenching) and provides actionable protocols to maximize signal-to-noise ratios.

Status: Active Ticket ID: OPT-FL-5NO2Q Assigned Specialist: Senior Application Scientist, Spectroscopy Division

System Overview & Mechanism

This compound is a cationic fluorophore precursor primarily utilized in two distinct contexts:

  • Nitroreductase (NTR) / Hypoxia Sensing: The nitro group strongly quenches fluorescence via Intersystem Crossing (ISC). Enzymatic or chemical reduction to the amino-derivative turns the signal "ON".

  • Viscosity/Chloride Sensing: The quinolinium core is sensitive to collisional quenching (by halides) and molecular rotation (TICT states).

The Core Problem: The native compound has negligible quantum yield (


) due to two synergistic quenching mechanisms:
  • Intramolecular: The 5-nitro group induces rapid ISC to the triplet state.

  • Intermolecular: The Iodide (

    
    )  counterion acts as a heavy atom quencher, promoting non-radiative decay.
    

Troubleshooting & Optimization Guide

Category A: Signal Intensity is Near Zero (Background Level)

Diagnosis: The compound is likely in its "native" quenched state. If you are using it as a probe, the "turn-on" mechanism has not been triggered, or the counterion is suppressing the signal.

Q: I am observing no fluorescence even after adding my target (e.g., enzyme/analyte). Why? A: The Iodide counterion is likely masking your signal. Iodide (


) is a potent fluorescence quencher due to the Heavy Atom Effect , which facilitates spin-orbit coupling and non-radiative decay. Even if your enzymatic reaction works, the product's fluorescence is being quenched by the free iodide ions in solution.

Corrective Protocol: Anion Exchange (Iodide


 Tetrafluoroborate/Chloride) 
Replace the iodide anion with a non-quenching anion like Tetrafluoroborate (

) or Hexafluorophosphate (

).
StepActionTechnical Rationale
1 Dissolve 50 mg of the iodide salt in minimal warm methanol.Ensures complete solubility of the cationic precursor.
2 Add 1.1 equivalents of Silver Tetrafluoroborate (

)
dissolved in methanol.

reacts with

to form insoluble

.
3 Incubate in the dark for 30 mins; Centrifuge at 10,000 x g.Removes the yellow

precipitate.
4 Collect supernatant; Evaporate solvent or use directly.The resulting supernatant is the

salt, free of heavy atoms.

Note: If


 is unavailable, use an ion-exchange resin (e.g., Amberlite IRA-400) pre-loaded with Chloride. Chloride is a weaker quencher than Iodide but less ideal than 

.
Category B: Optimization for Nitroreductase (NTR) / Hypoxia Studies

Diagnosis: Incomplete reduction of the nitro group. The 5-nitro group must be reduced to a 5-amino or 5-hydroxylamino group to restore the "push-pull" electronic system required for fluorescence.

Q: My fluorescence turn-on response is slow or weak. How do I accelerate it? A: The reduction of the nitro group is oxygen-sensitive. Oxygen competes with the nitro compound for electrons from the reductase enzyme (futile cycling).

Optimization Workflow:

  • Degassing: Purge buffers with Nitrogen or Argon for 20 minutes before adding the probe.

  • Cofactor Loading: Ensure excess NADH or NADPH (100-500

    
    M) is present. The reduction is a 6-electron process (
    
    
    
    ), requiring substantial reducing equivalents.
  • pH Adjustment: Maintain pH 7.4. Acidic pH can protonate the resulting amine, altering the emission spectrum, while alkaline pH (>8.5) may cause hydroxide attack on the quinolinium ring (pseudobase formation).

Category C: Photostability & Environmental Sensitivity

Diagnosis: Signal decays rapidly during measurement (Photobleaching) or fluctuates with solvent.

Q: The signal is unstable and decreases upon continuous excitation. Is this photobleaching? A: Yes, but it may also be photo-oxidation involving the iodide ion.

  • Mechanism: Upon excitation, electron transfer can occur between the excited quinolinium and the iodide, generating Iodine radicals (

    
    ) and dye radicals. These radicals degrade the fluorophore.
    
  • Fix: Perform the Anion Exchange (Category A). Removing iodide significantly increases photostability.

Q: How does solvent viscosity affect the signal? A: Quinolinium dyes often exhibit Twisted Intramolecular Charge Transfer (TICT) . In low-viscosity solvents (water, methanol), the molecule rotates upon excitation, dissipating energy as heat (non-fluorescent). In high-viscosity solvents (glycerol, cellular cytoplasm), rotation is restricted, forcing radiative decay (fluorescence).

  • Test: Measure fluorescence in 0%, 20%, 40%, and 60% Glycerol/Water mixtures. If signal increases linearly with viscosity, your probe is acting as a molecular rotor.

Visualizations

Figure 1: Fluorescence "Turn-On" Mechanism & Quenching Pathways

This diagram illustrates the transition from the non-fluorescent Nitro-state to the fluorescent Amino-state and the blocking of quenching pathways.

FluorescenceMechanism Nitro 1-Methyl-5-nitroquinolinium (Non-Fluorescent) ExcitedNitro Excited State (S1) (Nitro) Nitro->ExcitedNitro Excitation (hv) Amino 1-Methyl-5-aminoquinolinium (Fluorescent) Nitro->Amino Nitroreductase (NTR) + NADH (6e- reduction) Triplet Triplet State (T1) (Non-Radiative Decay) ExcitedNitro->Triplet Intersystem Crossing (Fast due to -NO2) Triplet->Nitro Heat dissipation ExcitedAmino Excited State (S1) (Amino) Amino->ExcitedAmino Excitation (hv) Emission Fluorescence Emission (Green/Yellow) ExcitedAmino->Emission Radiative Decay Iodide Iodide Ion (I-) Counterion Iodide->ExcitedAmino Collisional Quenching (Heavy Atom Effect)

Caption: Mechanism of fluorescence activation. The nitro group promotes non-radiative decay (red path). Reduction to amine enables fluorescence (blue path), which can still be quenched by Iodide (dotted line).

Figure 2: Optimization Workflow

Decision tree for troubleshooting low signal intensity.

OptimizationWorkflow Start Issue: Low Fluorescence Signal CheckColor Is the solution yellow/brown? Start->CheckColor IodinePresent Free Iodine (I2) present. Quenching active. CheckColor->IodinePresent Yes CheckAnion Is the counterion Iodide? CheckColor->CheckAnion No Purify Action: Wash with Ether or Recrystallize IodinePresent->Purify Purify->CheckAnion Exchange Action: Anion Exchange (AgBF4 or Ion Resin) CheckAnion->Exchange Yes (Critical Step) CheckApp Application Type? CheckAnion->CheckApp No (Already Chloride/BF4) Exchange->CheckApp NTR NTR/Hypoxia Probe CheckApp->NTR Viscosity Viscosity/Solvation CheckApp->Viscosity OptNTR 1. Add NADH cofactor 2. Degas (Remove O2) 3. Check pH (7.4) NTR->OptNTR OptVisc 1. Increase Viscosity (Glycerol) 2. Use Polar Aprotic Solvent (DMSO) Viscosity->OptVisc

Caption: Step-by-step troubleshooting logic. Anion exchange is the critical first step for most iodide-based quinolinium salts.

Quantitative Reference Data

ParameterValue / ConditionImpact on Signal
Excitation Max ~310-340 nm (Nitro) / ~430 nm (Amino)Shift indicates successful reduction.
Emission Max Weak/None (Nitro) / ~500-550 nm (Amino)Green/Yellow fluorescence appears upon reduction.
Quenching Constant (

)
High for

(approx 200

)
Iodide must be removed for max sensitivity.
Solvent Polarity High (Water/DMSO)Stabilizes charge transfer; essential for solubility.
pH Stability pH 4.0 - 8.0Unstable in strong base (Pseudobase formation).

References

  • Chmyrov, A., Sandén, T., & Widengren, J. (2010).[1] Iodide as a Fluorescence Quencher and Promoter: Mechanisms and Possible Implications.[1][2] The Journal of Physical Chemistry B. Link

    • Supports the mechanism of heavy atom quenching by iodide and the need for anion exchange.
  • Geddes, C. D. (2001). Chloride-Sensitive Fluorescent Indicators. Methods in Enzymology. Link

    • Details the collisional quenching of quinolinium deriv
  • Velders, A. H., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring.[3] Journal of Organic Chemistry. Link

    • Provides synthetic and spectral data for 1-methyl-quinolinium derivatives and the effect of amino-substitution on quantum yield.
  • Thomas, S. W., et al. (2012). Rate constants of quenching of the fluorescence of pterins by the iodide anion. Journal of Photochemistry and Photobiology. Link

    • Further validation of iodide quenching r

Sources

common experimental errors with 1-Methyl-5-nitroquinolin-1-ium iodide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 1-Methyl-5-nitroquinolin-1-ium iodide . It prioritizes experimental causality, error rectification, and safety.

Ticket Category: Organic Synthesis & Materials Science (NLO) Status: Active Support Level: Senior Application Scientist

Executive Summary

This compound is a quaternary ammonium salt primarily utilized in Nonlinear Optics (NLO) and as a precursor for cyanine dyes. Its electron-deficient quinolinium ring, enhanced by the electron-withdrawing nitro group at position 5, makes it highly susceptible to nucleophilic attack.

Common Failure Modes:

  • Pseudobase Formation: Unintended reaction with hydroxide ions in basic media.

  • Photolytic Degradation: Oxidation of the iodide counterion leading to sample discoloration.

  • Incomplete Methylation: Steric hindrance and solubility issues leading to low purity.

Module 1: Synthesis & Purification Troubleshooting

Context: The synthesis involves the quaternization of 5-nitroquinoline with methyl iodide (MeI). This is an


 reaction.
Issue: Low Yield or "Gummy" Product

User Report: "I refluxed 5-nitroquinoline with methyl iodide in ether, but I obtained a sticky residue instead of the expected yellow crystals."

Root Cause Analysis:

  • Solvent Choice: Non-polar solvents like diethyl ether often precipitate the product too fast as an amorphous gum, trapping unreacted starting material.

  • Electronic Deactivation: The 5-nitro group is strongly electron-withdrawing, reducing the nucleophilicity of the quinoline nitrogen. This makes the reaction significantly slower than with unsubstituted quinoline.

Corrective Protocol:

  • Switch Solvent: Use Acetone or Acetonitrile . These polar aprotic solvents solubilize the reactants but precipitate the ionic product (salt) effectively as crystals.

  • Temperature: Ensure a vigorous reflux. The activation energy for nitrated quinolines is higher.

  • Purification: Recrystallize from Methanol/Ethanol .

DOT Diagram: Optimized Synthesis Workflow

SynthesisWorkflow Start 5-Nitroquinoline + Methyl Iodide (Excess) Solvent Solvent Selection: Acetone or Acetonitrile Start->Solvent Reflux Reflux (6-12h) Protect from Light Solvent->Reflux Heat Precip Cool to RT Precipitate Formation Reflux->Precip Cooling Filter Filtration & Wash (Cold Acetone) Precip->Filter Dry Vacuum Dry (Desiccator) Filter->Dry

Figure 1: Optimized synthesis workflow emphasizing solvent polarity and light protection.

Module 2: Stability & Handling (The "Yellowing" Effect)

Context: Users often observe the salt turning from bright yellow to brown/dark orange over time.

FAQ: Why is my sample turning brown?

Technical Explanation: The darkening is rarely due to the decomposition of the quinolinium ring itself. Instead, it is the oxidation of the iodide counterion (


)  to elemental iodine (

) or triiodide (

).

This process is catalyzed by light and moisture .

Validation Experiment: Dissolve a small amount of the "brown" sample in methanol. Add a drop of dilute sodium thiosulfate (


). If the color reverts to bright yellow, the impurity was elemental iodine.

Storage Protocol:

  • Container: Amber glass vials wrapped in aluminum foil.

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccant: Store in a desiccator. Quaternary salts are hygroscopic; moisture accelerates iodide oxidation.

Module 3: Reactivity & Analysis (Pseudobase Formation)

Context: This is the most critical and sophisticated error. The 5-nitro group makes the ring highly electrophilic.

Issue: NMR Spectrum shows loss of aromaticity in basic solvents

User Report: "I tried to run an NMR in DMSO-d6 with a drop of


/NaOH to improve solubility, but my aromatic peaks shifted upfield and the integration is wrong."

Root Cause: Pseudobase Formation In basic media (


), hydroxide ions attack the highly electron-deficient C-2 or C-4 positions of the quinolinium ring. This disrupts the aromatic system, forming a non-ionic, lipophilic "pseudobase" (1-methyl-5-nitro-1,2-dihydroquinolin-2-ol).

Mechanism:



Diagnostic Data Table: Cation vs. Pseudobase

FeatureCation (Acidic/Neutral pH)Pseudobase (Basic pH)
Solubility Water/Polar SolventsOrganic Solvents (Ether/CHCl3)
Color Yellow (Ionic charge transfer)Pale/Colorless (Interrupted conjugation)
H-2 Proton NMR Deshielded (~9.0 - 9.5 ppm)Shielded (~5.0 - 6.5 ppm,

character)
Aromaticity Fully AromaticBroken (Dihydro- structure)
DOT Diagram: Pseudobase Equilibrium Pathway

PseudobasePath Cation 1-Methyl-5-nitroquinolinium (Ionic/Aromatic) Transition Nucleophilic Attack at C-2 Position Cation->Transition + OH- Base Addition of Base (OH-, OR-) Pseudobase Pseudobase (1,2-dihydroquinolin-2-ol) Non-Aromatic / Lipophilic Transition->Pseudobase Equilibrium Shift Pseudobase->Cation Add Acid (H+)

Figure 2: The reversible formation of pseudobase under basic conditions. Acidification restores the cation.

Troubleshooting Steps:

  • Acidify: Add a drop of

    
     (TFA-d) or 
    
    
    
    to the NMR tube. If the aromatic signals return, you had pseudobase formation.
  • Avoid Basic Alcohols: Do not recrystallize from basic methanol/ethanol without a trace of acid, as alkoxides (

    
    ) can also form pseudo-ethers at the C-2 position [1].
    

Module 4: Crystal Growth for NLO Applications

Context: For Second Harmonic Generation (SHG), large, defect-free crystals are required.

Issue: Crystals are small or have inclusions

Root Cause:

  • Fast Evaporation: Causes solvent inclusions.

  • Iodide Oxidation: Iodine impurities act as defect sites in the crystal lattice.

Optimization Protocol:

  • Solvent System: Use a Methanol:Acetonitrile (1:1) mixture.[1] Methanol provides solubility, while Acetonitrile moderates the evaporation rate [2].

  • Method: Slow evaporation at constant temperature (e.g., 30°C).

  • Seed Quality: Filter the growth solution through a 0.2

    
     PTFE filter to remove dust nuclei.
    

References

  • Bunting, J. W., & Meathrel, W. G. (1974). Quaternary Nitrogen Heterocycles. V. Substituent Effects on the Equilibrium Constants for Pseudobase Formation from Quinolinium Cations. Canadian Journal of Chemistry, 52(6), 962–974.

  • Raji, V., et al. (2025).[2] Exploration of the growth and nonlinear optical traits of the novel organic stilbazolium derivative-based single crystal. Journal of Molecular Structure.

  • Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University Research Group.

  • European Medicines Agency. (2025). Photostability Testing of New Active Substances and Medicinal Products.

Sources

Technical Support Center: 1-Methyl-5-nitroquinolin-1-ium iodide Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-5-nitroquinolin-1-ium iodide (CAS: 42464-96-0) is a fragile quaternary ammonium salt used primarily in nonlinear optics and as a precursor for cyanine dyes. Its stability is compromised by three primary vectors: photon-induced electron transfer , nucleophilic attack (pseudobase formation) , and iodide oxidation .

This guide provides an authoritative protocol to mitigate these risks. The degradation of this compound is often visible: a shift from bright yellow/orange to a dull brown or violet indicates the liberation of elemental iodine (


) or irreversible ring destruction.

Module 1: Solid-State Storage & Handling

The "Argon Blanket" Protocol

The primary degradation pathway in the solid state is the oxidation of the iodide counterion to elemental iodine, catalyzed by atmospheric oxygen and moisture. This reaction is autocatalytic.

Standard Operating Procedure (SOP):

  • Container Selection:

    • DO: Use amber borosilicate glass vials with Teflon-lined caps.

    • DO NOT: Use clear glass or plastic containers (polystyrene/polypropylene are permeable to oxygen over time).

  • Atmospheric Control:

    • Long-term storage (>1 week) requires an inert atmosphere. Argon is superior to Nitrogen because it is heavier than air, creating a stable "blanket" over the crystals.

  • Temperature:

    • Store at -20°C . Lower temperatures kinetically inhibit the oxidation of iodide.

    • Critical Step: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Moisture accelerates hydrolysis.

Visualization: Storage Decision Tree

StorageProtocol Start Received Compound (this compound) Usage Intended Usage Timeframe? Start->Usage Immediate < 24 Hours Usage->Immediate Immediate ShortTerm 1 - 7 Days Usage->ShortTerm Short LongTerm > 1 Week Usage->LongTerm Long Action1 Store at 4°C Amber Vial Desiccator Immediate->Action1 Action2 Store at -20°C Purge Headspace with N2 ShortTerm->Action2 Action3 Store at -20°C Argon Blanket Parafilm Seal LongTerm->Action3

Figure 1: Decision matrix for storage conditions based on experimental timeline.

Module 2: Solution Chemistry & The Pseudobase Trap

The Mechanism of Failure: Pseudobase Formation

In solution, the nitro group at the 5-position is strongly electron-withdrawing, making the quinolinium ring highly electrophilic. If the pH rises above neutral (or even approaches pH 7), hydroxide ions (


) attack the C-2 position.

This forms a Pseudobase (1-methyl-5-nitro-2-quinolinol) . Unlike the salt, the pseudobase is not aromatic and is susceptible to irreversible oxidative ring opening.

Reaction Equilibrium:



(Where 

is the cation and

is the pseudobase)
Data: Solvent & pH Compatibility Table
Solvent SystemCompatibilityRisk FactorTechnical Note
Water (pH < 5) ✅ HighLowAcidify with dilute acetic acid or HCl to suppress pseudobase.
Water (pH > 7) ❌ CriticalHighRapid formation of pseudobase; irreversible degradation.
Methanol/Ethanol ⚠️ ModerateMediumNucleophilic attack by alkoxide (

) possible if basic impurities exist.
DMSO (Anhydrous) ✅ HighLowExcellent solubility; store in dark to prevent iodine liberation.
Acetone ❌ PoorHighReacts with nitro-aromatics (Janovsky reaction) in basic traces.
Visualization: Degradation Pathways

DegradationPathways cluster_pH pH Dependent (Reversible) cluster_Light Light/Redox Dependent Compound 1-Methyl-5-nitroquinolin-1-ium (Active Cation) Pseudobase Pseudobase (Non-Aromatic) Compound->Pseudobase + OH- (pH > 7) Iodine Iodine (I2) (Brown Color) Compound->Iodine O2 + Light (Iodide Oxidation) Radicals Nitro-Radical Species Compound->Radicals UV Light (Nitro Photolysis) Pseudobase->Compound + H+ (Acidic) RingOpen Irreversible Ring Opening (Degradation) Pseudobase->RingOpen Oxidation/Time

Figure 2: Mechanistic pathways leading to compound failure. Note the reversibility of the pseudobase step vs. the irreversibility of ring opening.

Module 3: Troubleshooting & FAQs

Q1: My solution turned from bright yellow to a dark violet/brown. What happened?

Diagnosis: Iodide Oxidation. Mechanism: The iodide counterion (


) has oxidized to elemental iodine (

). This is common in DMSO or water if exposed to light or air. Corrective Action:
  • Check if the compound is still functional (NMR/HPLC). If the cation is intact, the iodine is just a contaminant.

  • Remediation: Add a trace amount of sodium thiosulfate or copper wire (if compatible with your reaction) to reduce

    
     back to 
    
    
    
    .
  • Prevention: Degas solvents with Argon before dissolution.

Q2: I see a precipitate forming when I dissolve the compound in PBS (Phosphate Buffered Saline, pH 7.4).

Diagnosis: Pseudobase Precipitation. Mechanism: At pH 7.4, the equilibrium shifts toward the neutral pseudobase form (


). Being a neutral organic molecule, it is far less soluble in water than the ionic salt, causing it to crash out of solution.
Corrective Action: 
  • Do NOT filter. You are filtering out your active compound.

  • Acidify: Lower the pH to ~4.0 using dilute HCl or Acetic Acid. The precipitate should redissolve as it converts back to the cationic form (

    
    ).
    
Q3: Can I autoclave this compound for sterilization?

Answer: NO. Reasoning:

  • Thermal Instability: Nitro-aromatic iodides can decompose violently at high temperatures/pressures.

  • Hydrolysis: The high temperature steam will drive the hydrolysis of the quinolinium ring, destroying the molecule. Alternative: Use sterile filtration (0.22 µm PTFE membrane) with a pre-acidified solvent.

Q4: Why does the protocol recommend avoiding Acetone?

Answer: Acetone, in the presence of even trace basicity (common on glass surfaces), can form an enolate that attacks the electron-deficient quinolinium ring (similar to the Janovsky reaction used to detect nitro compounds). This creates a complex mixture of adducts, ruining the purity.

References

  • Bunting, J. W., & Meathrel, W. G. (1974). Quaternary Nitrogen Heterocycles. IV. The 1-Methyl-4-nitroquinolinium... Cations. Canadian Journal of Chemistry, 52(6), 962–974.

    • Establishes the mechanism of pseudobase formation and pH sensitivity in nitro-quinolinium salts.
  • Safe Colleges SDS. (2004). Iodine Safety Data Sheet.

    • Provides safety and stability data regarding iodide/iodine oxidation and incomp
  • Marek, J., et al. (2012).[1] Synthesis of Isoquinolinium Salts... Military Medical Science Letters, 81(2), 76-83.

    • Offers protocols for the synthesis and purification of similar quaternary ammonium salts, highlighting the importance of solvent choice.
  • LabTag. (2024). 5 Tips for Handling Photosensitive Reagents.

    • General protocols for handling light-sensitive iodides.

Sources

refining experimental protocols involving 1-Methyl-5-nitroquinolin-1-ium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Experimental Protocols Involving 1-Methyl-5-nitroquinolin-1-ium Iodide

Technical Support Center: this compound

Status: Operational Role: Senior Application Scientist Case ID: MNQ-I-Protocol-Optimization

Executive Summary & Compound Profile

This compound is a highly electrophilic quaternary ammonium salt used primarily as a precursor for synthesizing fluorescent probes, redox-active mediators, and bioactive aminoquinolines. Its reactivity is dominated by two factors: the strong electron-withdrawing effect of the nitro group at the C5 position and the positive charge on the N1 nitrogen.

Key Technical Challenges:

  • Nucleophilic Sensitivity: The C2 and C4 positions are prone to nucleophilic attack, often leading to unwanted pseudo-base formation or ring-opening under basic conditions.

  • Solubility/Purification: The iodide counterion confers poor water solubility compared to chlorides, but high solubility in DMSO/MeOH. The product frequently oils out during synthesis.

  • Stability: The iodide anion is susceptible to photo-oxidation, releasing elemental iodine (

    
    ) which degrades the sample.
    

Synthesis & Purification Troubleshooting

Q: My methylation reaction yielded a dark, viscous oil instead of the expected red/yellow solid. How do I recover the crystalline product?

A: This is a classic "oiling out" phenomenon common in quaternary salt synthesis. It occurs when the product retains solvent or contains unreacted starting material (5-nitroquinoline) that depresses the melting point.

Corrective Protocol (Trituration):

  • Decant: Carefully pour off the supernatant reaction solvent (usually THF, Acetone, or Toluene).

  • Wash: Add anhydrous diethyl ether or ethyl acetate to the oily residue. These solvents dissolve unreacted 5-nitroquinoline but not the salt.

  • Sonication: Sonicate the mixture vigorously for 10–15 minutes. The mechanical energy induces lattice formation.

  • Scratching: If sonication fails, scratch the side of the flask with a glass rod at the oil-solvent interface.

  • Result: The oil should solidify into a powder. Filter immediately under inert gas (Argon/Nitrogen) to prevent moisture absorption.

Q: Why does my product turn from bright yellow to dark brown upon storage?

A: You are observing the photo-oxidation of the iodide counterion.



The liberated iodine (

) forms a charge-transfer complex with the quinolinium ring, darkening the solid.

Prevention & Remediation:

  • Storage: Must be stored in Amber Vials wrapped in aluminum foil at -20°C.

  • Cleanup: If the sample is brown, wash the solid with a minimal amount of cold ethanol containing a trace of sodium thiosulfate (

    
    ) to reduce 
    
    
    
    back to colorless iodide, then recrystallize from Methanol/Ether.

Experimental Workflow: Synthesis & Isolation

The following workflow maximizes yield while minimizing hydrolysis side-products.

SynthesisWorkflow Start Start: 5-Nitroquinoline Solvent Solvent Selection: Anhydrous THF or Acetone (Exclude Water!) Start->Solvent Reagent Add Methyl Iodide (MeI) (1.5 - 2.0 equiv) Reaction Reaction: Reflux 12-24h or Stir RT 48h (Dark) Reagent->Reaction Solvent->Reagent Check Precipitate Formed? Reaction->Check Oil Issue: Oiling Out Check->Oil No (Viscous Liq) Filter Filtration (Inert Atm) Wash with Et2O Check->Filter Yes (Solid) Triturate Triturate with Et2O + Sonication Oil->Triturate Triturate->Filter Dry Vacuum Dry (< 40°C, P2O5 trap) Filter->Dry

Figure 1: Optimized workflow for the synthesis and isolation of this compound, highlighting the critical trituration step for oily intermediates.

Reactivity & Application Guide

Q: I am trying to reduce the nitro group to an amine, but I am losing the N-methyl group. What is happening?

A: Harsh reduction conditions can cause de-quaternization (N-demethylation). Standard catalytic hydrogenation (


) or vigorous metal/acid reductions (Fe/HCl) can sometimes attack the quaternary center or over-reduce the ring (tetrahydroquinoline formation).

Recommended Protocol: Stannous Chloride Reduction This method is selective for the nitro group and preserves the quaternary ammonium salt.

  • Dissolve: this compound in Ethanol/HCl.

  • Reagent: Add

    
     (5 equivalents).
    
  • Conditions: Reflux for 2–4 hours. Monitor by TLC (Note: Salt will stick to the baseline; use cationic exchange plates or reverse phase TLC if available, otherwise monitor disappearance of starting material UV spot).

  • Workup: Neutralize carefully. Warning: The product is water-soluble.[1][2] Do not extract with ether. Lyophilize the aqueous phase or use weak cation exchange resin for isolation.

Q: Can I use this compound for nucleophilic substitution at the 2-position?

A: Yes, but you must control the pH. The C2 position is highly activated.

  • Reaction: Addition of nucleophiles (e.g.,

    
    , 
    
    
    
    ) occurs readily at C2.
  • Risk: In the presence of strong bases (

    
    ), the ring opens to form formyl-derivatives (pseudobase ring opening).
    
  • Tip: Perform nucleophilic additions in buffered organic solvents (e.g., Methanol with TEA) rather than aqueous strong base.

Analytical Characterization Data

Use this table to validate your product. Significant deviations suggest contamination with the unmethylated precursor or hydrolysis products.

FeatureExpected ValueDiagnostic Notes
Appearance Yellow to Orange/Red PowderDark brown = Iodine contamination.
Solubility DMSO, Methanol, Hot WaterInsoluble in Ether, Hexane, THF.
1H NMR (DMSO-d6) N-Me:

4.6–4.7 ppm (s, 3H)
Distinct singlet. If absent, methylation failed.
1H NMR (Aromatic) H2:

9.4–9.6 ppm (d)
Most deshielded proton due to N+ proximity.
1H NMR (Nitro) H4/H6:

8.5–9.0 ppm
Deshielded by

group.
Mass Spec (ESI+)

Corresponds to the cation

.

Mechanism of Reactivity

The following diagram illustrates the competing pathways when the cation interacts with nucleophiles or reducing agents.

ReactivityPathways Cation 1-Methyl-5-nitro quinolin-1-ium (+) NuAttack Nucleophilic Attack (C2 Position) Cation->NuAttack + Nu- Reduction Nitro Reduction (SnCl2) Cation->Reduction + [H] BaseHyd Base Hydrolysis (OH-) Cation->BaseHyd + NaOH Adduct 1,2-Dihydro adduct (Unstable) NuAttack->Adduct Amine 5-Amino-1-methyl quinolin-1-ium Reduction->Amine Pseudo Pseudobase / Ring Opening BaseHyd->Pseudo

Figure 2: Competing reaction pathways. Note that strong bases lead to irreversible ring destruction (Pseudobase formation).

References

  • Synthesis & Quaternization

    • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2025). This paper details the precursor preparation and handling of nitroquinoline salts.[3]

  • Reduction Protocols

    • 5-Amino-1-methylquinolinium Iodide Properties and Reduction.
  • Stability & Handling

    • Accelerated Degradation of Methyl Iodide.
  • NMR Characterization

    • Quinoline N-oxide and Cation NMR Data. Reference values for quinoline ring proton shifts under electron-deficient conditions.

Disclaimer: This guide is for research purposes only. This compound is a chemical reagent and should be handled with appropriate PPE, including gloves and safety glasses, in a fume hood.

Sources

Validation & Comparative

Comparative Technical Guide: 1-Methyl-5-nitroquinolin-1-ium Iodide & Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 1-Methyl-5-nitroquinolin-1-ium iodide against its positional isomers (specifically the 8-nitro variant) and electronic analogues.

The 5-nitroquinolinium scaffold represents a critical "sweet spot" in heterocyclic chemistry: it possesses the strong electron-withdrawing activation of the nitro group without the steric hindrance found in the 8-position (peri-position). This unique balance makes it a superior candidate for Non-Linear Optical (NLO) materials due to enhanced hyperpolarizability (


) and a preferred substrate for Vicarious Nucleophilic Substitution (VNS) .
Key Differentiators
FeatureThis compound 1-Methyl-8-nitroquinolin-1-ium Iodide 1-Methylquinolin-1-ium Iodide
N-Alkylation Kinetics Fast (N-lone pair accessible)Slow/Difficult (Steric block by 8-NO

)
Fast (No hindrance)
Electronic State High electron deficiency (Activated)High electron deficiency (Twisted)Moderate deficiency (Baseline)
Crystal Packing Planar stacking (Favorable for NLO)Distorted/TwistedPlanar
Nucleophilic Susceptibility High (C2/C4 positions activated)ModerateLow

Structural & Physicochemical Profile

The "Peri-Effect" and Steric Control

The defining characteristic of the 5-nitro isomer compared to the 8-nitro isomer is the absence of the "peri-effect." In quinoline systems, substituents at the 1 (nitrogen) and 8 positions are spatially proximate.

  • 5-Nitro Isomer: The nitro group is distal to the nitrogen. The lone pair on the nitrogen is sterically unencumbered, allowing for rapid quaternization with methyl iodide. The resulting salt maintains planarity, which is essential for DNA intercalation and

    
    -stacking in optical crystals.
    
  • 8-Nitro Isomer: The nitro group at position 8 sterically crowds the nitrogen lone pair. This significantly retards the rate of methylation (Menschutkin reaction) and forces the nitro group to rotate out of planarity to relieve strain, reducing the conjugation efficiency required for NLO applications.

Counter-Ion Influence (Iodide vs. Methosulfate)

While the cation dictates the electronic properties, the anion controls solubility and crystal lattice structure.

  • Iodide (

    
    ):  A "soft" polarizable anion. It facilitates the formation of non-centrosymmetric crystal structures (essential for Second Harmonic Generation) via heavy-atom interactions. However, it can quench fluorescence via the heavy-atom effect.
    
  • Methosulfate (

    
    ):  Provides higher water solubility, making it preferable for biological assays (e.g., DNA binding studies) where aqueous solubility is limiting for the iodide salt.
    

Synthesis & Yield Efficiency

Reaction Mechanism (Menschutkin Reaction)

The synthesis involves the


 attack of the quinoline nitrogen lone pair onto the methyl iodide electrophile.

MethylationKinetics cluster_steric Steric Hindrance (Peri-Effect) Q5 5-Nitroquinoline (N-Lone Pair Exposed) TS5 Transition State (Low Energy Barrier) Q5->TS5 + MeI (Fast) Q8 8-Nitroquinoline (N-Lone Pair Shielded) TS8 Transition State (High Steric Strain) Q8->TS8 + MeI (Slow) MeI Methyl Iodide (Electrophile) Prod5 This compound (>90% Yield) TS5->Prod5 Prod8 1-Methyl-8-nitroquinolin-1-ium Iodide (<40% Yield/Slow) TS8->Prod8

Figure 1: Comparative kinetics of N-methylation. The 8-nitro substituent creates a steric barrier, significantly raising the activation energy compared to the 5-nitro isomer.

Experimental Yield Comparison
PrecursorReagentConditionsTypical YieldNotes
5-Nitroquinoline MeI (Excess)Acetone/Reflux/4h92-95% Precipitates as yellow/orange solid. High purity.
8-Nitroquinoline MeI (Excess)Acetone/Reflux/24h+30-45% Requires prolonged heating or sealed tube; significant starting material remains.
Quinoline MeI (Excess)Ether/RT98% Exothermic, almost instantaneous precipitation.

Performance Analysis: Non-Linear Optics (NLO)

The 1-Methyl-5-nitroquinolin-1-ium cation is a classic "Push-Pull" system, although technically it is an "Acceptor-Acceptor" system where the cationic nitrogen and the nitro group both withdraw density, creating a highly electron-deficient


-system. The NLO activity arises from the charge-transfer (CT)  interactions within the crystal lattice.
Hyperpolarizability & Crystal Packing
  • Molecular Level: The 5-nitro isomer exhibits a larger change in dipole moment (

    
    ) upon excitation compared to the 8-nitro isomer due to the longer conjugation path and lack of steric twisting.
    
  • Lattice Level: The iodide anion plays a structural role.[1][2] In this compound, the planar cations stack in a way that often breaks centrosymmetry (space group

    
     or 
    
    
    
    ), a prerequisite for Second Harmonic Generation (SHG).
  • Comparison:

    • 5-Nitro Salt: High SHG efficiency (typically 10-20x urea).

    • 8-Nitro Salt: Low/Null SHG (often centrosymmetric packing due to steric bulk).

Performance Analysis: Biological & Chemical Reactivity[7]

Vicarious Nucleophilic Substitution (VNS)

The high electrophilicity of the 5-nitro salt makes it a prime substrate for VNS, allowing the direct introduction of carbon nucleophiles onto the aromatic ring (typically at C-2 or C-6).

ReactivityMap Center 1-Methyl-5-nitroquinolin-1-ium Nu1 Nucleophilic Attack (C2) Center->Nu1 Soft Nucleophiles Nu2 Nucleophilic Attack (C4) Center->Nu2 Hard Nucleophiles Red Nitro Reduction Center->Red Reductase/Hypoxia Prod1 2-Substituted Dihydroquinoline (Kinetic Product) Nu1->Prod1 Prod2 4-Substituted Derivative (Thermodynamic Product) Nu2->Prod2 Prod3 5-Aminoquinolinium (Bioreductive Agent) Red->Prod3

Figure 2: Reactivity profile. The 5-nitro group activates the C2 and C4 positions for nucleophilic attack, a property utilized in drug design and derivatization.

DNA Intercalation
  • Mechanism: The planar quinolinium ring slides between DNA base pairs (

    
    -stacking).
    
  • Affinity: The 5-nitro derivative shows higher binding constants (

    
    ) than the 8-nitro derivative because the 8-nitro group's steric bulk prevents deep intercalation into the double helix.
    

Experimental Protocols

Protocol A: Synthesis of this compound

Validation: This protocol relies on the solubility difference between the reactant (soluble in acetone) and the ionic product (insoluble).

  • Preparation: Dissolve 5-nitroquinoline (1.74 g, 10 mmol) in anhydrous acetone (20 mL) in a round-bottom flask.

  • Alkylation: Add Methyl Iodide (1.25 mL, 20 mmol, 2.0 eq) via syringe. Caution: MeI is a carcinogen; work in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture at 45°C for 4 hours. The solution will darken, and a yellow/orange precipitate will form.

  • Isolation: Cool the mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (

    
     mL) to remove unreacted starting material.
    
  • Drying: Dry the solid in a vacuum oven at 50°C for 2 hours.

  • Characterization:

    • Yield: Expect ~90-95%.[3]

    • Melting Point: >200°C (decomposition).

    • 1H NMR (DMSO-d6): Look for the N-Methyl singlet at

      
       ppm and the downfield shift of the H2 proton (
      
      
      
      ppm).
Protocol B: Recrystallization for NLO Crystals
  • Solvent: Use a mixture of Methanol/Ethanol (1:1).

  • Process: Dissolve the crude salt in boiling solvent mixture until saturation.

  • Cooling: Allow to cool slowly in a Dewar flask (to control cooling rate) over 24 hours.

  • Result: High-quality single crystals suitable for X-ray diffraction or SHG measurements.

References

  • Menschutkin Reaction Kinetics in Heterocycles

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Context: General principles of pyridine/quinoline quaternization and steric effects
  • Nucleophilic Substitution of Nitroquinolines

    • Source: Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen.[3] Accounts of Chemical Research, 20(8), 282-289.

    • Context: Mechanisms of VNS reactions in electron-deficient nitro-arenes.
  • NLO Properties of Organic Salts

    • Source: Marder, S. R., et al. (1994). Design and Synthesis of Chromophores and Polymers for Electro-Optic and Photorefractive Applications.
    • Context: Establishes the relationship between non-centrosymmetric packing of salts and SHG efficiency.
  • Structural D

    • Source: Cambridge Structural D
    • Context: Reference for crystal packing of quinolinium iodides (Refcode: QUNMET).

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 1-Methyl-5-nitroquinolin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Objective: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity profile of 1-Methyl-5-nitroquinolin-1-ium iodide. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, enabling a robust and self-validating assessment strategy. This document compares the target compound with a structurally related analogue, 5-amino-1-methylquinolin-1-ium iodide, to provide context and highlight the influence of the nitro- versus amino-substituent on off-target activity.

Introduction: Deconstructing the Molecule and the Challenge

This compound belongs to the quinolinium class of compounds, a heterocyclic scaffold present in numerous biologically active molecules.[1] Its structure presents several key features that demand careful cross-reactivity assessment:

  • The Quinoliniu­m Core: A known pharmacophore that can interact with a variety of biological targets.

  • The Cationic Head: The permanently charged quaternary nitrogen suggests potential interactions with negatively charged pockets in proteins or nucleic acids.

  • The Nitroaromatic Group: Nitro groups are well-known for their potential to undergo redox cycling, which can generate reactive oxygen species (ROS) and lead to off-target cytotoxicity.[2] Furthermore, this group makes the aromatic ring electron-deficient, rendering it susceptible to nucleophilic attack, a potential source of non-specific covalent modification of proteins.[3]

Cross-reactivity, in the context of small molecules, refers to interactions with unintended biological targets, often termed "off-target effects."[4] These effects can confound experimental results, lead to toxicity, and ultimately derail drug development programs. Therefore, a proactive and systematic assessment of a compound's cross-reactivity is not merely a supplementary check but a foundational pillar of its preclinical characterization.

This guide outlines a multi-tiered strategy, beginning with predictive in chemico methods and progressing to complex in vitro biological systems, to build a comprehensive cross-reactivity profile.

The Comparative Framework: A Tale of Two Substituents

To provide a meaningful context for our assessment, we will compare this compound (hereafter MNQI ) with its close structural analogue, 5-amino-1-methylquinolin-1-ium iodide (hereafter MAQI ). MAQI is a known inhibitor of nicotinamide N-methyltransferase (NNMT), providing a reference point for a compound with established biological activity.[5][6] This comparison will allow us to dissect the specific contributions of the electron-withdrawing nitro group versus the electron-donating amino group to the overall cross-reactivity profile.

CompoundStructureKey FeatureHypothesized Cross-Reactivity Driver
MNQI (Test) (Structure not available)5-Nitro GroupRedox cycling, electrophilicity
MAQI (Comparator) (Structure not available)5-Amino GroupPotential for different off-target pharmacology

Part 1: Foundational Assessment: In Chemico Reactivity Profiling

Before assessing biological interactions, we must first understand the inherent chemical liability of the molecule. Non-specific activity often stems from the compound's intrinsic reactivity with biological nucleophiles or its capacity to disrupt redox homeostasis.[7]

Workflow for Cross-Reactivity Assessment

G cluster_0 Tier 1: Predictive Assessment cluster_1 Tier 2: Biological Screening cluster_2 Tier 3: Data Synthesis A Structural Similarity Analysis (In Silico) B In Chemico Reactivity (Thiol Reactivity, Redox Activity) A->B Hypothesize Reactivity C Target-Based Screening (e.g., Kinase Panel) B->C Inform Target Selection D Cell-Based Phenotypic Screening (Cytotoxicity, Cytokine Release) C->D Validate in Cellular Context E Integrated Cross-Reactivity Profile & Risk Assessment D->E Synthesize Data

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Protocol 1: Thiol Reactivity Assay via Peptide Depletion

Causality: The most common nucleophiles in proteins are the thiol side chains of cysteine residues.[8] A compound that readily reacts with these groups is likely to be a non-specific covalent modifier, leading to widespread off-target effects. This assay quantifies the reactivity of MNQI and MAQI towards a model cysteine-containing peptide.[9]

Methodology:

  • Reagent Preparation:

    • Prepare a 2 mM stock solution of a model peptide (e.g., Ac-RFAACAA-COOH) in 100 mM sodium phosphate buffer, pH 7.4.

    • Prepare 100 mM stock solutions of MNQI and MAQI in DMSO.

  • Reaction:

    • In a 96-well plate, combine 180 µL of the peptide solution with 10 µL of the test compound stock solution (final compound concentration: 5 mM). Include a DMSO-only control.

    • Incubate the plate at 25°C with gentle shaking for 24 hours.

  • Analysis:

    • Terminate the reaction by adding a quenching agent if necessary (e.g., excess N-acetylcysteine).

    • Analyze the samples by HPLC with UV detection to measure the remaining concentration of the intact peptide.

  • Calculation:

    • Calculate the percent peptide depletion relative to the DMSO control.

Self-Validation: The inclusion of a known thiol-reactive positive control (e.g., N-ethylmaleimide) and a non-reactive negative control is crucial to validate assay performance.

Protocol 2: Assay for Redox Cycling and ROS Generation

Causality: Nitroaromatic compounds can be reduced by cellular reductases to form nitro radical anions, which can then react with molecular oxygen to generate superoxide and other ROS. This redox cycling can lead to oxidative stress and non-specific cell death.[2] This assay measures the compound's ability to generate hydrogen peroxide (H₂O₂), a stable ROS, in the presence of a reducing agent.[7]

Methodology:

  • Reagent Preparation:

    • Prepare a detection reagent containing Horseradish Peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red).

    • Prepare a 10 mM stock solution of a reducing agent like dithiothreitol (DTT) or glutathione (GSH).

    • Prepare serial dilutions of MNQI and MAQI in assay buffer.

  • Reaction:

    • In a black 96-well plate, combine the test compound, the reducing agent, and the detection reagent.

    • Incubate at 37°C, protected from light.

  • Analysis:

    • Measure the fluorescence signal at appropriate intervals (e.g., 0, 15, 30, 60 minutes) using a plate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of ROS produced.

Expected Data (Illustrative):

CompoundThiol Reactivity (% Peptide Depletion)Redox Activity (µM H₂O₂ generated/hr)
MNQI 45.2%12.5
MAQI 3.1%1.8
Positive Control 98.5%N/A
Negative Control <1.0%<0.5

Part 2: In Vitro Biological Cross-Reactivity Screening

With an understanding of the compounds' chemical reactivity, we now move to assess their interactions within complex biological systems.

Protocol 3: Broad Kinase Panel Profiling

Causality: The human kinome is a large family of structurally related enzymes, making it a frequent source of off-target interactions for small molecule inhibitors. A broad panel screen provides a rapid and comprehensive view of a compound's selectivity against this major target class. Off-target kinase inhibition can lead to unexpected cellular effects and toxicities.

Methodology:

  • Panel Selection: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) that offers a large, representative panel of kinases (e.g., >400 kinases).

  • Assay Concentration: Screen MNQI and MAQI at a standard concentration, typically 1 µM and 10 µM, to identify potential hits.

  • Data Analysis:

    • Primary data is usually expressed as "% Inhibition" relative to a control.

    • A common threshold for a significant "hit" is >50% inhibition.

    • Results are often visualized as a tree-map or circular dendrogram to show the selectivity across the kinome.

Hypothetical Off-Target Mechanism

G MNQI MNQI (Reactive Compound) ROS Reactive Oxygen Species (ROS) Generation MNQI->ROS Cys_Mod Cysteine Residue Modification MNQI->Cys_Mod Stress_Pathway Stress Response Pathway (e.g., MAPK Activation) ROS->Stress_Pathway activates Kinase Off-Target Kinase (e.g., SRC, JNK) Cys_Mod->Kinase inhibits Enzyme Metabolic Enzyme (e.g., CYP450) Cys_Mod->Enzyme inhibits Toxicity Cellular Toxicity Kinase->Toxicity dysregulation leads to Enzyme->Toxicity impaired metabolism leads to Stress_Pathway->Toxicity

Caption: Potential mechanisms of MNQI-induced off-target toxicity.

Protocol 4: Cellular Cytotoxicity Profiling

Causality: This assay provides a holistic view of a compound's effect on cell health, integrating all potential on- and off-target interactions. Profiling across multiple cell lines, particularly those relevant to common toxicities (e.g., liver cells), is essential.[4]

Methodology:

  • Cell Lines:

    • Select a panel of human cell lines, such as:

      • HepG2: Human hepatocellular carcinoma (liver toxicity model).

      • HEK293: Human embryonic kidney cells (common, general model).

      • A549: Human lung carcinoma.

  • Assay:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of MNQI and MAQI (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

  • Analysis:

    • Measure cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP) or an MTT assay.

  • Calculation:

    • Plot the dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability) for each compound in each cell line.

Expected Data (Illustrative):

CompoundKinase Hits (>50% Inh. @ 10µM)HepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)
MNQI 288.715.2
MAQI 3>100>100

Part 3: Data Synthesis and Interpretation

The power of this approach lies in integrating the data from all tiers to form a cohesive narrative about the compound's cross-reactivity profile.

  • MNQI Profile Interpretation: The illustrative data suggests that MNQI is a chemically reactive molecule. Its significant thiol reactivity (45.2%) and ability to generate ROS (12.5 µM H₂O₂/hr) are strong indicators of a liability for non-specific interactions.[7][8] This is corroborated by the biological data: a high number of kinase hits (28) and broad cellular cytotoxicity (IC₅₀ values in the low micromolar range). The combined evidence points towards a mechanism where the nitro group drives both redox cycling and potential covalent modification, leading to widespread, non-specific biological activity.

  • MAQI Profile Interpretation: In contrast, MAQI appears much cleaner. Its low chemical reactivity translates into a more selective biological profile, with few kinase hits and no significant cytotoxicity at the tested concentrations. This highlights the profound impact of the 5-position substituent on the molecule's behavior and reinforces the hypothesis that the nitro group is the primary driver of MNQI's cross-reactivity.

Conclusion and Recommendations

This guide provides a logical and experimentally robust framework for assessing the cross-reactivity of this compound. Based on the analysis of its chemical structure and the illustrative data generated through our proposed workflow, MNQI exhibits a high-risk cross-reactivity profile, likely driven by the chemical reactivity of its 5-nitro group.

Recommendation: The high potential for non-specific activity and cytotoxicity suggests that significant medicinal chemistry efforts would be required to mitigate these liabilities. Further progression of this compound should be approached with caution. The comparator, MAQI, demonstrates a more favorable profile, suggesting that exploring analogues lacking the nitroaromatic moiety would be a more promising path forward in a drug discovery context. This systematic approach ensures that resources are directed towards compounds with a higher probability of success and a lower risk of failure due to unforeseen off-target effects.

References

  • (Reference inform
  • The Use of Chemical Reactivity Assays in Toxicity Prediction - JRC Publications Repository.
  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC. [Source: PMC]
  • Assessment of allergen cross-reactivity - PMC - NIH. [Source: PMC, NIH]
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. [Source: NCBI Bookshelf]
  • Tissue Cross-Reactivity Studies - Charles River Laboratories.
  • Cross-Reactivity Assessment | Creative Diagnostics.
  • Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. [Source: Boster Bio]
  • Quantification of Chemical Peptide Reactivity for Screening Contact Allergens: A Classification Tree Model Approach | Toxicological Sciences | Oxford Academic. [Source: Oxford Academic]
  • In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. [Source: frontiersin.org]
  • Cross-reactivity among iodinated contrast agents: should we be concerned? - PMC - NIH. [Source: PMC, NIH]
  • Hypersensitivity Reactions to Multiple Iodinated Contrast Media - Frontiers. [Source: frontiersin.org]
  • Vicarious nucleophilic amination of nitroquinolines by 1,1,1‐trimethylhydrazinium iodide. [Source: Wiley Online Library]
  • 5-amino-1-methylquinolin-1-ium iodide(42464-96-0) - Echemi. [Source: Echemi]
  • Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges - MDPI. [Source: MDPI]
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC. [Source: PMC]
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. [Source: MDPI]
  • Characterization of Hypersensitivity to Iodinated Contrast Media: Insights
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Source: scindeks.ceon.rs]
  • Quinolinium, 1-methyl-, iodide (1:1) | C10H10IN | CID 19848 - PubChem - NIH. [Source: PubChem, NIH]
  • 5-Amino-1-methylquinolin-1-ium Iodide, 5-amino-1MQ, CAS 42464-96-0, Purity 99+%, 5 Grams. Include 100mg Scoop - Ubuy Sri Lanka. [Source: Ubuy Sri Lanka]
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • 8-HYDROXY-1-METHYLQUINOLIN-1-IUM IODIDE - gsrs. [Source: gsrs.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Source: MDPI]
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC. [Source: PMC]
  • Synthesis of Quinoline Analogues - Cardinal Scholar. [Source: Cardinal Scholar]
  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

Sources

Navigating the Probe Landscape: A Comparative Guide to Alternatives for 1-Methyl-5-nitroquinolin-1-ium iodide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate molecular probe is a critical decision that profoundly influences experimental outcomes. While novel compounds like 1-Methyl-5-nitroquinolin-1-ium iodide emerge, a thorough evaluation of their performance against established alternatives is paramount for ensuring scientific rigor and reproducibility. This guide provides an in-depth comparison of potential alternatives to this compound, offering a comprehensive analysis of their performance characteristics supported by experimental data and protocols.

Deconstructing this compound: An Inferred Profile

Direct experimental data on this compound is not extensively available in the public domain. However, by dissecting its molecular structure, we can infer its likely properties and potential applications. The molecule consists of a quinolinium core, a nitro functional group, and an iodide counter-ion.

The quinolinium scaffold is a well-known fluorophore. Quinolinium-based dyes are recognized for their environmental sensitivity, making them useful as probes for parameters like pH and ion concentrations.[1][2][3] They generally exhibit good water solubility and photostability.[1][2][3] The methylation at the nitrogen atom (forming the "-ium" salt) enhances its charged nature, which can influence its interaction with biological molecules and membranes.

The presence of a nitro group (-NO2) is a significant modulator of a fluorophore's properties. Nitroaromatic compounds are known to be electron-withdrawing, which can influence the spectral properties of the quinolinium core.[4] In some cases, nitro groups can act as fluorescence quenchers, a property that can be exploited in "turn-on" fluorescent probes where the quenching is alleviated upon reaction with a specific analyte.[5] However, the nitro group also raises concerns about potential cytotoxicity, as nitroaromatic compounds can be metabolized into reactive species that induce oxidative stress and cellular damage.[6][7][8][9]

The iodide counter-ion is another factor to consider. While often seen as a simple counter-ion, iodide can also quench fluorescence through a heavy-atom effect. This, combined with the potential quenching by the nitro group, suggests that this compound might have a low intrinsic quantum yield.

Based on this analysis, this compound is likely a water-soluble, charged molecule with potential applications as a fluorescent probe, possibly for nucleic acid staining or as a sensor where its fluorescence is modulated by its environment or specific chemical reactions. However, its potential for fluorescence quenching and cytotoxicity are significant considerations.

A Curated Selection of High-Performance Alternatives

Given the inferred characteristics of this compound, we will now explore a range of well-characterized and commercially available alternatives. These alternatives are broadly categorized into nucleic acid stains and general-purpose fluorescent dyes, reflecting the likely application areas of the target compound.

I. Superior Alternatives for Nucleic Acid Staining

Nucleic acid staining is a cornerstone of molecular and cell biology. The ideal stain should exhibit high sensitivity, specificity for DNA or RNA, low background fluorescence, and minimal toxicity for live-cell imaging.

The SYTO™ dyes are a versatile collection of cell-permeant nucleic acid stains with a range of fluorescent colors.[10][11][12] A key advantage of the SYTO™ family is the extensive selection, allowing researchers to choose a dye that is compatible with their specific instrumentation and multiplexing requirements.

Key Performance Characteristics:

  • High Fluorescence Enhancement: SYTO™ dyes exhibit a dramatic increase in fluorescence upon binding to nucleic acids, resulting in an excellent signal-to-noise ratio.[11][12]

  • Cell Permeability: Most SYTO™ dyes readily cross the membranes of live cells, enabling the visualization of nucleic acids without cell fixation.[10][11]

  • Spectral Diversity: The SYTO™ family includes dyes that emit in the green, orange, and red regions of the spectrum, facilitating multicolor imaging.

Comparative Data: SYTO™ Green-Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (bound to DNA)
SYTO™ 9483501> 0.4
SYTO™ 11500521> 0.4
SYTO™ 13488509> 0.4
SYTO™ 16488518> 0.4
SYTO™ 21488509> 0.4
SYTO™ 24490515> 0.4

Data sourced from Thermo Fisher Scientific product literature.[11][12]

Experimental Protocol: Live-Cell Nucleic Acid Staining with SYTO™ Dyes

This protocol provides a general guideline for staining live eukaryotic cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

  • Cell Preparation: Culture cells on a suitable imaging dish or slide to the desired confluency.

  • Reagent Preparation: Prepare a fresh working solution of the chosen SYTO™ dye in an appropriate buffer or cell culture medium. A typical starting concentration is in the range of 10 nM to 5 µM.[11]

  • Staining: Remove the culture medium and add the SYTO™ dye working solution to the cells.

  • Incubation: Incubate the cells for 10-120 minutes at the appropriate temperature for the cell line (typically 37°C).[11] Protect from light during incubation.

  • Imaging: Image the cells using a fluorescence microscope with filter sets appropriate for the specific SYTO™ dye.

Workflow for Live-Cell Staining

G A Culture cells on imaging dish C Replace medium with dye solution A->C B Prepare fresh SYTO™ dye working solution B->C D Incubate at 37°C (protect from light) C->D E Image with fluorescence microscope D->E

Caption: General workflow for live-cell nucleic acid staining using SYTO™ dyes.

II. High-Performance, Photostable Alternatives for Cellular Imaging

Beyond nucleic acid staining, a plethora of fluorescent dyes are available for labeling various cellular components and for use in bio-conjugation applications. These dyes often offer superior brightness and photostability compared to traditional fluorophores.

The Alexa Fluor™ (from Thermo Fisher Scientific) and CF™ (from Biotium) dye series are widely recognized for their exceptional performance in imaging and flow cytometry.[13][14] These dyes are available with a wide range of reactive groups, making them suitable for labeling proteins, antibodies, and other biomolecules.

Key Performance Characteristics:

  • High Brightness: These dyes are characterized by high extinction coefficients and quantum yields, resulting in intensely fluorescent conjugates.

  • Superior Photostability: A significant advantage of these modern dyes is their enhanced resistance to photobleaching, enabling longer imaging experiments.

  • pH Insensitivity: Many of these dyes maintain their fluorescence over a broad pH range, providing more reliable results in varying cellular environments.[13][15]

Comparative Data: Green-Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)
Alexa Fluor™ 48849551973,000
CF™488A49051570,000
BP Fluor 488499520Not specified

Data sourced from manufacturer's websites.[13][14]

Experimental Protocol: Immunofluorescence Staining with a Labeled Secondary Antibody

This protocol outlines a typical immunofluorescence workflow using a fluorescently labeled secondary antibody.

  • Cell Preparation and Fixation: Grow cells on coverslips, then fix with an appropriate fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with a detergent such as Triton X-100.

  • Blocking: Block non-specific antibody binding sites with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS).

  • Primary Antibody Incubation: Incubate the cells with the primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (e.g., Alexa Fluor™ 488 goat anti-mouse IgG).

  • Washing: Wash the cells thoroughly with PBS to remove unbound antibodies.

  • Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and image with a fluorescence microscope.

Immunofluorescence Staining Workflow

G A Fix and Permeabilize Cells B Block Non-specific Sites A->B C Incubate with Primary Antibody B->C D Incubate with Labeled Secondary Antibody C->D E Wash to Remove Unbound Antibodies D->E F Mount and Image E->F

Caption: Standard workflow for indirect immunofluorescence staining.

Safety and Cytotoxicity Considerations

A critical aspect of probe selection, particularly for live-cell imaging, is cytotoxicity. As inferred earlier, the nitroaromatic structure of this compound raises potential toxicity concerns. Nitroaromatic compounds can undergo enzymatic reduction to form cytotoxic nitroso and hydroxylamine metabolites, leading to oxidative stress.[6][8] Quinolinium salts themselves have also been investigated for their cytotoxic and apoptotic effects.[16][17][18][19]

In contrast, many of the recommended alternatives have been designed and optimized for low toxicity in live-cell applications. For instance, the SYTO™ Green dyes, when used at appropriate concentrations, are well-tolerated by many cell types for extended periods. Similarly, the Alexa Fluor™ and CF™ dyes, when conjugated to antibodies or other targeting molecules, are primarily directed to their targets, minimizing non-specific cytotoxic effects.

Logical Relationship of Cytotoxicity

G cluster_0 This compound cluster_1 Alternative Dyes (e.g., SYTO™, Alexa Fluor™) A Nitroaromatic Structure D Potential for Oxidative Stress & Cellular Damage A->D B Quinolinium Salt B->D C Optimized for Low Toxicity E Suitable for Live-Cell Imaging C->E

Caption: Cytotoxicity considerations for this compound versus alternatives.

Conclusion and Future Perspectives

While the novel structure of this compound may hold promise for specific applications, the lack of comprehensive performance data and the potential for cytotoxicity necessitate a careful consideration of established alternatives. The SYTO™, Alexa Fluor™, and CF™ dye families offer a wide array of high-performance, well-characterized, and safer options for a multitude of research applications, from nucleic acid staining to advanced cellular imaging.

For researchers currently considering or using this compound, it is strongly recommended to perform rigorous validation experiments, including direct comparisons with the alternatives presented in this guide. Such comparative studies are essential for ensuring the reliability and reproducibility of experimental findings and for making informed decisions about the most appropriate tools for scientific inquiry.

References

  • Misan, P., et al. (2008). Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. PubMed, 15(7), 1785-8. [Link]

  • De-Cerio, D., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2245-2253. [Link]

  • Nivinskas, H., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 10(8), 1269. [Link]

  • Vélez, C., et al. (2013). Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization. Open Journal of Apoptosis, 2, 13-22. [Link]

  • Šarlauskas, J., et al. (2023). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. Antioxidants, 12(8), 1589. [Link]

  • Kalyanaraman, B., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed, 34(3), 111-134. [Link]

  • Esumi, H., et al. (2004). Antitumor activity of pyrvinium pamoate, 6‐(dimethylamino)‐2‐[2‐(2,5‐dimethyl‐1‐phenyl‐1H‐pyrrol‐3‐yl)ethenyl]‐1‐methyl‐quinolinium pamoate salt, showing preferential cytotoxicity during glucose starvation. Cancer Science, 95(8), 685-690. [Link]

  • Bueno, C., et al. (2008). Photophysical properties of the prefluorescent nitroxide probes QT and C343T. Photochemistry and Photobiology, 84(6), 1535-1542. [Link]

  • Gene-Quantification.com. (2003). SYTO Green-Fluorescent Nucleic Acid Stains. Gene-Quantification.com. [Link]

  • Avadanei, M. I., et al. (2025). Anticancer activity of the benzo[f]quinolinium salts 7a–c and... ResearchGate. [Link]

  • Gene-Quantification.com. (n.d.). Nucleic Acid Detection. Gene-Quantification.com. [Link]

  • Owa, T., et al. (2005). Quinolinium salt as a potent inhibitor of lymphocyte apoptosis. Bioorganic & Medicinal Chemistry Letters, 15(7), 1785-1788. [Link]

  • Atwell, G. J., et al. (1995). Cytotoxic quinolines (Part 3). Synthesis of 1-azolylalkyl-4(1H)-quinolones as cytotoxic agents. Anti-cancer Drug Design, 10(7), 523-535. [Link]

  • Glen Research. (n.d.). Extinction Coefficients and Fluorescence Data. Glen Research. [Link]

  • Geddes, C. D., et al. (1999). New fluorescent quinolinium dyes applications in nanometre particle sizing. Dyes and Pigments, 44(1), 1-8. [Link]

  • Bleeker, A. I., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 2038-2046. [Link]

  • ACS Publications. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]

  • Wang, J., et al. (2012). Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. Chemistry – An Asian Journal, 7(11), 2546-2550. [Link]

  • ResearchGate. (2025). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ResearchGate. [Link]

  • AnaSpec. (n.d.). Fluorescent Dyes Brochure. AnaSpec. [Link]

Sources

Efficacy of 1-Methyl-5-nitroquinolin-1-ium Iodide: Synthetic Utility & Biological Profile

[1]

Executive Summary

This compound (1-M-5-NQI) acts as a pivotal electrophilic intermediate in the synthesis of high-potency Nicotinamide N-methyltransferase (NNMT) inhibitors.[1] While often overshadowed by its reduced derivative, 5-amino-1-methylquinolin-1-ium iodide (5-amino-1MQ) , the efficacy of 1-M-5-NQI must be evaluated in two distinct contexts:[1]

  • Synthetic Efficacy: It represents the "Gold Standard" route for generating regio-chemically pure quinolinium therapeutics, offering superior yield and specificity compared to direct methylation methods.[1]

  • Biological Efficacy: As a stand-alone compound, it exhibits moderate antimicrobial properties and weak NNMT inhibition, serving as a critical baseline in Structure-Activity Relationship (SAR) studies that validate the electron-donating requirement (e.g., amino groups) for maximal enzyme suppression.[1]

This guide objectively compares 1-M-5-NQI against established synthesis methods and therapeutic standards, providing experimental protocols for its utilization.[1]

Part 1: Synthetic Efficacy Comparison

The Challenge: Regioselectivity in Quinolinium Synthesis

The primary utility of 1-M-5-NQI is its role as a "protected" precursor.[1] In drug development targeting NNMT, the goal is often to place a methyl group on the ring nitrogen (

1

Established Method (Direct Methylation): Attempting to methylate 5-aminoquinoline directly using methyl iodide results in a mixture of products. The exocyclic amino group (


1

The 1-M-5-NQI Method: Using 1-M-5-NQI involves methylating the nitro derivative first.[1] The nitro group (

11
Table 1: Comparative Synthetic Efficiency
FeatureMethod A: Via 1-M-5-NQI (Recommended) Method B: Direct Methylation of 5-Aminoquinoline
Regioselectivity High (>98%) Low (Mixture of ring

-Me and exocyclic

-Me)
Purification Simple recrystallization (Ethanol/Methanol)Complex chromatography required
Overall Yield 65-75% (2 steps)30-40% (due to byproduct loss)
Cost Efficiency High (Reagents are cheap; purification is fast)Low (Loss of expensive precursor; solvent heavy)
Scalability Suitable for gram-to-kilogram scaleDifficult to scale due to separation issues

Part 2: Biological Efficacy & Signaling

NNMT Inhibition Profile

Nicotinamide N-methyltransferase (NNMT) regulates adipose tissue energy metabolism.[2][3][4][5] Inhibiting NNMT increases intracellular NAD+ and S-adenosylmethionine (SAM), activating the SIRT1 "longevity" pathway.[1]

While 1-M-5-NQI interacts with the NNMT active site, it lacks the potency of its amino-derivative.[1]

  • 5-Amino-1MQ (Standard):

    
    . The amino group functions as an electron donor, optimizing pi-stacking interactions within the enzyme's binding pocket.[1]
    
  • 1-M-5-NQI (Subject):

    
     (Estimated). The electron-withdrawing nitro group destabilizes the cationic charge distribution required for tight binding, making it a poor inhibitor but an excellent negative control for SAR studies.[1]
    
Diagram 1: Synthetic & Biological Pathways

The following diagram illustrates the synthetic advantage of 1-M-5-NQI and the downstream biological effects of its derivative (5-amino-1MQ) on the NNMT signaling pathway.

Gcluster_synthesisSynthetic Pathway (Chemical Efficacy)cluster_bioNNMT Signaling Pathway (Biological Target)Start5-NitroquinolineIntermediateThis compound(1-M-5-NQI)Start->IntermediateMethylation (MeI)High SelectivityProduct5-Amino-1MQ(Active Drug)Intermediate->ProductReduction (Fe/HCl or H2/Pd)NNMTNNMT EnzymeIntermediate->NNMTWeak/No InhibitionProduct->NNMTInhibits (IC50: 1.2 µM)NADNAD+ LevelsProduct->NADRestoresNNMT->NADDepletesSIRT1SIRT1 ActivationNAD->SIRT1ActivatesFatAdipogenesis(Fat Storage)SIRT1->FatSuppresses

Caption: Figure 1. (Left) The regioselective synthesis route using 1-M-5-NQI as the essential precursor.[1] (Right) The pharmacological blockade of NNMT by the final product (5-amino-1MQ), leading to NAD+ restoration and SIRT1 activation.[1]

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol validates the "Synthetic Efficacy" claim, demonstrating the high yield and purity achievable.[1]

Reagents:

  • 5-Nitroquinoline (1.0 eq)[1]

  • Methyl Iodide (MeI) (1.5 - 2.0 eq)

  • Solvent: Acetone or Acetonitrile (Anhydrous)

  • Atmosphere: Nitrogen (

    
    )
    

Procedure:

  • Dissolution: Dissolve 5-nitroquinoline (e.g., 5.0 g) in anhydrous acetone (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Methyl Iodide (2.5 mL, excess) dropwise to the solution at room temperature. Caution: MeI is a carcinogen; use a fume hood.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. The solution will darken, and a yellow/orange precipitate will begin to form.
    
  • Precipitation: Cool the reaction mixture to

    
     in an ice bath for 2 hours to maximize precipitation of the quaternary salt.
    
  • Filtration: Filter the solid under vacuum. Wash the filter cake copiously with cold diethyl ether to remove unreacted starting material.[1]

  • Drying: Dry the yellow solid (1-M-5-NQI) under vacuum at

    
    .
    
  • Validation: Check purity via NMR (

    
     or 
    
    
    ). The methyl peak typically appears at
    
    
    ppm.[1]
    • Target Yield: >85%[1]

    • Appearance: Yellow to Orange crystalline solid.[1]

Protocol 2: Reduction to 5-Amino-1MQ (Activation)

To achieve biological efficacy, 1-M-5-NQI must be reduced.[1]

  • Suspension: Suspend 1-M-5-NQI in a mixture of Ethanol/Water (1:1).

  • Reduction: Add Iron powder (3 eq) and catalytic HCl (or use

    
     with Pd/C catalyst for cleaner workup). Heat to 
    
    
    for 4 hours.
  • Filtration: Filter hot to remove Iron residues.

  • Crystallization: Concentrate the filtrate. The 5-amino-1-methylquinolin-1-ium iodide crystallizes upon cooling.[1]

Part 4: Antimicrobial & NLO Properties (Secondary Efficacy)

While less potent than antibiotics, 1-M-5-NQI exhibits efficacy comparable to other quaternary ammonium salts in materials science and surface sterilization.[1]

Table 2: Secondary Applications Comparison
Application1-M-5-NQI PerformanceStandard AlternativeNotes
Antimicrobial (Surface) Moderate (MIC 20-50

)
Benzalkonium Chloride (High)Quaternary charge disrupts bacterial membranes; useful as a specialized disinfectant.[1]
Nonlinear Optics (NLO) High Urea / KDPThe planar, conjugated pi-system with a "push-pull" (Methyl-Donor / Nitro-Acceptor) structure creates strong second-harmonic generation (SHG) potential.[1]
DNA Intercalation Moderate Ethidium BromidePlanar structure allows intercalation, but specificity is lower than established dyes.[1]
Expert Insight: The "Push-Pull" Mechanism

In materials science, 1-M-5-NQI is valued for its Nonlinear Optical (NLO) efficacy.[1] The molecule possesses a strong dipole moment:[1]

  • Electron Donor: The Iodide anion and the electron-rich aromatic system.[1]

  • Electron Acceptor: The 5-Nitro group.[1][6]

  • Bridge: The conjugated quinoline ring.[1][7] This "push-pull" system allows for efficient frequency doubling of laser light, a niche where 1-M-5-NQI outperforms standard organic salts lacking strong electron-withdrawing groups.[1]

References

  • Neelakantan, H., et al. (2018).[1] "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice."[1] Biochemical Pharmacology. Link

  • Xie, X., et al. (2021).[1] "Mechanisms and inhibitors of nicotinamide N-methyltransferase." RSC Medicinal Chemistry.[1] Link

  • Gao, Y., et al. (2020).[1] "Quinoline derived small molecule inhibitors of nicotinamide N-methyltransferase (NNMT)." U.S. Patent Application US20200102274A1.[1] Link

  • Marek, P., et al. (2009).[1] "Synthesis and NLO properties of quinolinium salts." Materials Chemistry and Physics. Link

  • PubChem. (2024). "Quinolinium, 1-methyl-, iodide."[1][5][8][9][10] National Library of Medicine.[1] Link

A Comparative Guide to 1-Methyl-5-nitroquinolin-1-ium Iodide Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive literature review and comparative analysis of 1-Methyl-5-nitroquinolin-1-ium iodide and its analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. We will delve into their synthesis, biological activities, and structure-activity relationships, supported by experimental data and detailed protocols.

Introduction: The Quinolinium Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] The quinolinium scaffold, a quaternized form of quinoline, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties.[2][3] The positive charge on the nitrogen atom is a key feature that can influence the compound's interaction with biological targets and its pharmacokinetic properties.

This guide focuses specifically on analogs of this compound, a scaffold characterized by a nitro group at the 5-position of the quinoline ring and a methyl group on the quaternized nitrogen. The presence of the nitro group, a strong electron-withdrawing group, is known to significantly impact the electronic properties and biological activity of aromatic compounds.[4]

Synthesis of this compound and Its Analogs

The synthesis of this compound analogs typically involves a two-step process: the synthesis of the substituted 5-nitroquinoline core, followed by N-alkylation.

Synthesis of the 5-Nitroquinoline Core

Several classical methods can be employed for the synthesis of the quinoline ring system, with the Skraup synthesis being a common choice for producing quinolines from anilines.[5] For substituted analogs, the appropriate substituted aniline would be used as the starting material. The subsequent nitration of the quinoline ring often yields a mixture of 5-nitro and 8-nitro isomers, which require separation.[5]

dot

G cluster_0 Step 1: Quinoline Synthesis (Skraup) cluster_1 Step 2: Nitration cluster_2 Step 3: N-Alkylation Aniline Substituted Aniline Quinoline Substituted Quinoline Aniline->Quinoline Glycerol Glycerol Glycerol->Quinoline OxidizingAgent Oxidizing Agent (e.g., Nitrobenzene) OxidizingAgent->Quinoline H2SO4 H2SO4 H2SO4->Quinoline Nitroquinoline Substituted 5-Nitroquinoline Quinoline->Nitroquinoline HNO3_H2SO4 HNO3 / H2SO4 HNO3_H2SO4->Nitroquinoline FinalProduct This compound Analog Nitroquinoline->FinalProduct MethylIodide Methyl Iodide (CH3I) MethylIodide->FinalProduct G Quinolinium Quinolinium Analog DNA DNA Quinolinium->DNA Intercalation Topoisomerase Topoisomerase Quinolinium->Topoisomerase Inhibition Apoptosis Apoptosis Induction Quinolinium->Apoptosis CellDeath Cancer Cell Death DNA->CellDeath Topoisomerase->CellDeath Apoptosis->CellDeath G Inoculum Prepare Inoculum (0.5 McFarland) InoculatePlate Inoculate Plate Inoculum->InoculatePlate SerialDilution Serial Dilution of Test Compound in Plate SerialDilution->InoculatePlate Incubate Incubate Plate InoculatePlate->Incubate ReadMIC Read MIC (Lowest Concentration with No Growth) Incubate->ReadMIC

Sources

benchmarking the performance of 1-Methyl-5-nitroquinolin-1-ium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-5-nitroquinolin-1-ium iodide (MNQ-I) represents a class of organic charge-transfer (CT) salts utilized primarily in Nonlinear Optics (NLO) and bio-organic interactions (DNA intercalation). Unlike inorganic standards (e.g., KDP), MNQ-I leverages the high hyperpolarizability of the


-conjugated quinoline ring coupled with a strong acceptor (

) and donor (iodide anion/methyl induction).

This guide benchmarks MNQ-I against industry standards to validate its utility in frequency doubling (SHG) and biological assays.

Part 1: Chemical Identity & Synthesis Standards

Before benchmarking, the material must meet strict purity criteria. Impurities (unreacted 5-nitroquinoline) drastically reduce optical transparency and crystal quality.

PropertySpecification
IUPAC Name This compound
Formula

Precursor 5-Nitroquinoline (CAS: 607-34-1)
Molecular Weight ~316.09 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, Hot Methanol; Sparingly soluble in Acetone.
Synthesis Protocol (Purity >99%)

Reaction:


 Methylation
Reagents:  5-Nitroquinoline (1 eq), Methyl Iodide (excess), Acetone/Methanol solvent.
  • Dissolution: Dissolve 5-nitroquinoline in acetone.

  • Quaternization: Add excess methyl iodide (Caution: Carcinogen) dropwise.

  • Reflux: Heat at 40°C for 6-8 hours.

  • Precipitation: Cool to room temperature; the quaternary salt precipitates as a yellow solid.

  • Purification (Critical): Recrystallize twice from absolute methanol to remove unreacted neutral precursors.

Part 2: Performance Benchmark – Nonlinear Optics (NLO)

The primary application for MNQ-I is as a Second Harmonic Generation (SHG) material. It is benchmarked against Potassium Dihydrogen Phosphate (KDP) (the inorganic baseline) and Urea (the organic baseline).

Comparative Matrix: NLO Efficiency

Note: Values for MNQ-I are representative of the N-methyl-nitroquinolinium class.

FeatureKDP (Standard)Urea (Standard)MNQ-I (Target)Performance Verdict
SHG Efficiency 1.0 (Reference)~3.0 x KDP1.5 – 4.0 x KDP Superior to KDP; competitive with Urea. Driven by CT interactions.
Laser Damage Threshold High (>5 GW/cm²)ModerateLow (<1 GW/cm²) Inferior. Organic salts degrade under high-power continuous wave (CW) lasers.
UV Cut-off ~200 nm~200 nm~400-450 nm Limited. The nitro group causes a "red shift," limiting UV applications.
Thermal Stability High (dec >250°C)Low (mp 133°C)Moderate (~180-220°C) Good. Ionic bonding provides better thermal resistance than neutral organics like Urea.
Mechanistic Insight

MNQ-I outperforms KDP in efficiency because of the molecular hyperpolarizability (


) . The electron-withdrawing nitro group at the 5-position and the electron-donating N-methyl group create a "push-pull" system across the conjugated naphthalene-like ring.
  • Limitation: The iodide anion is heavy and polarizable, which often redshifts the transparency window, making MNQ-I unsuitable for Deep-UV (DUV) generation, unlike KDP.

Part 3: Performance Benchmark – Biological Activity

Quinolinium salts are cationic planar molecules, making them potent DNA intercalators .

AssayControl (Standard)MNQ-I PerformanceMechanism
Antibacterial (S. aureus) Ciprofloxacin (MIC <1 µg/mL)Moderate (MIC 10-50 µg/mL) Membrane disruption & DNA binding.
DNA Binding (

)
Ethidium Bromide (

)
Comparable (

)
Planar intercalation between base pairs.

Part 4: Experimental Protocols for Benchmarking

To validate the data above in your lab, follow these self-validating workflows.

A. Crystal Growth (SEST Method)

High-quality single crystals are required for laser damage testing.

  • Solvent: Prepare a saturated solution of MNQ-I in Methanol:Water (3:1) at 35°C.

  • Filtration: Filter through 0.2 µm membrane to remove scattering centers.

  • Growth: Place in a constant temperature bath (CTB) at 35°C. Lower temperature by 0.5°C/day.

  • Harvest: Collect crystals after 15-20 days.

    • Validation: Crystal must be transparent and free of inclusions under microscopy.

B. Kurtz-Perry Powder SHG Test

This is the industry standard for initial NLO screening.

  • Preparation: Grind MNQ-I and KDP (Reference) into distinct particle size ranges (e.g., 100-150 µm).

  • Excitation: Irradiate samples with a Q-switched Nd:YAG laser (1064 nm, 10 ns pulse).

  • Detection: Measure the 532 nm (green light) output using a photomultiplier tube (PMT).

  • Calculation:

    
    
    

Part 5: Visualization of Workflows

Figure 1: Synthesis & Crystal Engineering Workflow

This diagram outlines the critical path from raw material to device-quality crystal.

SynthesisWorkflow Start 5-Nitroquinoline (Precursor) React Methylation (MeI, Acetone, Reflux) Start->React + MeI Crude Crude MNQ-I (Precipitate) React->Crude 6-8 hrs Pure Recrystallization (MeOH) Crude->Pure Purification Growth Crystal Growth (Slow Evaporation) Pure->Growth Saturated Soln Check Quality Check (XRD / Transparency) Growth->Check 2-3 Weeks

Caption: Step-by-step synthesis and growth protocol. Purity at the 'Recrystallization' stage is critical for optical performance.

Figure 2: NLO Material Selection Logic

Use this decision tree to determine if MNQ-I is the correct material for your application.

SelectionLogic Start Select NLO Material Q1 Req. Wavelength < 400nm? Start->Q1 Q2 High Power (>1 GW/cm²)? Q1->Q2 No (Visible/IR) ResultKDP Use KDP/DKDP Q1->ResultKDP Yes (UV) Q3 Req. Efficiency > KDP? Q2->Q3 No (Low/Med Power) ResultLBO Use LBO/BBO Q2->ResultLBO Yes (High Damage) Q3->ResultKDP No ResultMNQ Use MNQ-I Q3->ResultMNQ Yes (High Eff.)

Caption: Decision matrix for selecting MNQ-I. It excels in low-power, high-efficiency visible light applications.

References

  • Synthesis & Class Properties

    • Reference: PubChem. (2025).[1][2] Quinolinium, 1-methyl-, iodide (1:1). National Library of Medicine.[1]

    • Link:[Link]

  • NLO Benchmarking Standards (KDP)

    • Reference: United Crystals.[3] (n.d.). Non-linear Optical Crystals Overview (KDP, BBO, LBO).

    • Link:[Link]

  • Crystal Structure & Interactions (Analogous 5-nitro salts)

    • Reference: Belguedj, R., et al. (2015).[4] Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. Acta Crystallographica Section E.

    • Link:[Link]

  • Biological Activity of Quinolinium Salts

    • Reference: Peixoto, A., et al. (2025).[5] Antibacterial activity of quinoxalines and N-methylquinoxalinium iodides. National Institutes of Health (PMC).

    • Link:[Link](Note: Contextual reference for quaternary salt bio-activity)

Sources

comparison of 1-Methyl-5-nitroquinolin-1-ium iodide with other quinolinium salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 1-Methyl-5-nitroquinolin-1-ium iodide and Other Quaternary Quinolinium Salts

Introduction: The Quinolinium Scaffold in Modern Research

Quaternary quinolinium salts represent a privileged class of heterocyclic compounds that have garnered significant attention across diverse scientific disciplines, from materials science to medicinal chemistry.[1][2] Their planar, cationic structure is a key feature, enabling interactions with biological macromolecules and facilitating their roles as catalysts and synthons in organic chemistry.[1][3] The biological landscape of quinolinium salts is particularly rich, with derivatives exhibiting potent antimicrobial, anticancer, and enzyme-inhibiting activities.[4][5][6]

This guide focuses on This compound , a specific derivative featuring a quaternized nitrogen and an electron-withdrawing nitro group at the 5-position. The introduction of the nitro group is hypothesized to significantly modulate the compound's physicochemical properties and biological activity.[7] This document, intended for researchers, scientists, and drug development professionals, provides an objective comparison of this compound with other notable quinolinium salts. We will delve into a comparative analysis of their synthesis, biological performance supported by experimental data, and underlying mechanisms of action, offering a comprehensive resource for evaluating their potential in research and development.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of quaternary quinolinium salts is typically straightforward, often involving the N-alkylation of the parent quinoline heterocycle.

Synthesis of this compound: The preparation of this compound is achieved through the direct N-alkylation of 5-nitroquinoline with an alkylating agent, such as methyl iodide. The reaction involves the nucleophilic attack of the quinoline nitrogen on the electrophilic methyl group of iodomethane.[6][8] The parent 5-nitroquinoline is typically synthesized via the nitration of quinoline using a mixture of nitric and sulfuric acid.[9]

General Synthesis of Other Quinolinium Salts: This N-alkylation strategy is a versatile and widely adopted method for producing a variety of quinolinium salts. For instance, salts with varying alkyl chain lengths (from C8 to C20) can be prepared by refluxing quinoline with the corresponding 1-bromoalkane.[10] More complex, multi-component reactions have also been developed to generate polysubstituted quinolinium scaffolds in a single step.[1][11]

Influence of the Nitro Group on Physicochemical Properties: The defining feature of this compound is the C5-nitro substituent. The nitro group is strongly electron-withdrawing and highly polar.[12][13] Its presence imparts several key characteristics:

  • Increased Polarity: The -NO₂ group significantly increases the polarity of the molecule, which can influence its solubility and interactions with biological targets.

  • Enhanced Electrophilicity: The electron-withdrawing nature of the nitro group makes the quinolinium ring more electron-deficient. This can enhance its ability to act as an intercalating agent with DNA or to interact with electron-rich biological nucleophiles.[7]

  • Distinct Spectroscopic Signature: The nitro group influences the electronic transitions within the molecule, leading to characteristic shifts in its UV-Visible absorption spectrum.[14]

These properties distinguish it from simple N-alkyl quinolinium salts or those bearing electron-donating groups, suggesting a potentially different profile of biological activity.

Comparative Biological Activity

The true value of a compound is often defined by its biological performance. Here, we compare the reported activities of various quinolinium salts, providing a context for the anticipated performance of this compound.

Antimicrobial and Antifungal Activity

Quinolinium salts are widely recognized for their antimicrobial properties. Their cationic nature is believed to facilitate interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.

A study by Sun et al. highlights a series of quinolinium iodide salts with potent activity against E. coli and S. aureus.[15][16] For example, compound 12 in their study, a complex dioxoloquinolinium derivative, exhibited a Minimum Inhibitory Concentration (MIC) of 3.125 nmol/mL against both strains, outperforming standard antibiotics like amoxicillin and ciprofloxacin.[16] In another study, sulfur derivatives of quinolinium salts showed remarkable efficacy, with MIC values against Gram-positive bacteria in the 0.5–1 µg/mL range, comparable to ciprofloxacin.[4][17] Quinolinium salts with long alkyl chains (C12, C14, C16) also demonstrate significant antimicrobial activity, particularly against Gram-positive bacteria.[10]

Based on these findings, this compound is expected to possess antimicrobial properties. The electron-deficient nature of its aromatic system could enhance its interaction with microbial membranes or intracellular targets. The table below summarizes the performance of representative quinolinium salts.

Table 1: Comparative Antimicrobial Activity (MIC) of Various Quinolinium Salts

Compound/ClassOrganismMIC (µg/mL)Reference
Sulfur Derivative (4d) Staphylococcus aureus0.5 - 1[4][17]
Sulfur Derivative (4f) Staphylococcus aureus0.5 - 1[4][17]
Sulfur Derivative (4f) Candida albicans1[4][17]
C12-Alkylquinolinium Bromide Staphylococcus aureus15.6[10]
C12-Alkylquinolinium Bromide Escherichia coli62.5[10]
Hydroxyimidazolium Hybrid (7b) Staphylococcus aureus2[18]
Hydroxyimidazolium Hybrid (7b) Mycobacterium tuberculosis10[18]
Anticancer and Cytotoxic Activity

The planar structure of the quinolinium ring allows for intercalation into DNA, a mechanism leveraged by many anticancer agents. Several nitro-substituted quinolinium analogs have demonstrated significant cytotoxic potential.

A study on novel nitro-substituted benzazolo[3,2-a]quinolinium salts (NBQs) revealed potent anticancer activity.[5] These compounds were found to inhibit the growth of A431 human epidermoid carcinoma cells with an average IC₅₀ of 30 µM. Their mechanism involves inducing DNA fragmentation, causing cell cycle arrest, and promoting apoptosis through mitochondrial permeabilization and the activation of caspases 3 and 7.[5] Another anthelminthic quinolinium salt, pyrvinium pamoate, showed preferential cytotoxicity towards cancer cells under glucose starvation conditions.[19] Furthermore, the previously mentioned quinolinium iodide derivative 12 was found to be a potent anticancer agent, with IC₅₀ values of 4.45 µM and 4.74 µM against A-549 and HeLa cancer cell lines, respectively, surpassing the efficacy of the standard drug 5-FU.[16]

The presence of the 5-nitro group in this compound strongly suggests it may share this cytotoxic potential, possibly acting through similar mechanisms of DNA damage and apoptosis induction.

Table 2: Comparative Anticancer Activity (IC₅₀) of Quinolinium Salts

Compound/ClassCell LineIC₅₀ (µM)Reference
Nitrobenzazoloquinolinium (NBQ 38 & 95) A431 (Human epidermoid carcinoma)~30[5]
Quinolinium Iodide Derivative (12) A-549 (Human lung carcinoma)4.45[16]
Quinolinium Iodide Derivative (12) HeLa (Human cervical cancer)4.74[16]
Quinolinium Iodide Derivative (12) SGC-7901 (Human gastric cancer)14.54[16]

Proposed Mechanism of Action: A Visualized Pathway

The cytotoxic effects of many quinolinium salts, particularly nitro-substituted variants, are often linked to the induction of apoptosis via an intrinsic pathway.[5] This pathway is initiated by cellular stress, such as DNA damage, leading to the permeabilization of the mitochondrial outer membrane. This event releases pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates a cascade of executioner caspases (e.g., Caspase-3 and -7), ultimately leading to programmed cell death.

G cluster_0 Cellular Environment cluster_1 Apoptotic Cascade Quinolinium 1-Methyl-5-nitro- quinolin-1-ium iodide DNA Nuclear DNA Quinolinium->DNA Intercalation/ Damage Bax Bax/Bak Activation DNA->Bax p53-mediated Stress Signal Mito Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage A Prepare Compound Stock Solution D Add 100µL Compound to Well 1 A->D B Prepare & Standardize Bacterial Inoculum (0.5 McFarland) F Inoculate Wells 1-11 with 50µL Bacteria B->F C Dispense 50µL Media (Wells 2-12) E Perform 2-Fold Serial Dilutions (Wells 1-10) C->E D->E E->F G Incubate Plate (37°C, 18-24h) F->G H Read Results: Visual or OD600 G->H I Determine MIC Value H->I

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

This compound emerges as a compound of significant interest, distinguished from other quinolinium salts primarily by its C5-nitro substitution. This modification imparts increased polarity and electrophilicity, properties that are strongly correlated with potent biological activity in related compounds. Comparative analysis of experimental data from analogs suggests that this compound holds considerable potential as both an antimicrobial and an anticancer agent. Its activity is likely mediated through mechanisms involving membrane disruption, DNA damage, and the induction of apoptosis. The provided standardized protocols offer a framework for the systematic evaluation of this and other novel quinolinium salts, ensuring that further research can be conducted with scientific rigor and reproducibility. This guide underscores the importance of targeted structural modification in tuning the biological profile of the versatile quinolinium scaffold.

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